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Foundational

ethyl (2S)-2-bromo-2-cyclopropylacetate physicochemical properties

An In-Depth Technical Guide to Ethyl (2S)-2-bromo-2-cyclopropylacetate: Properties, Synthesis, and Applications Authored by: A Senior Application Scientist Abstract Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral hal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ethyl (2S)-2-bromo-2-cyclopropylacetate: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral halogenated ester of significant interest in synthetic organic chemistry. Its unique structural motif, combining a reactive bromine atom at a stereogenic center adjacent to a strained cyclopropyl ring, makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of ethyl (2S)-2-bromo-2-cyclopropylacetate, with a focus on its role in drug discovery and development. The content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile reagent.

Introduction

The cyclopropane ring is a recurring structural feature in a multitude of biologically active compounds.[1] Its inherent ring strain and unique electronic properties can confer advantageous pharmacological characteristics to a molecule, including metabolic stability and conformational rigidity.[2] When functionalized with reactive groups, such as a bromine atom at a chiral center, cyclopropane derivatives become powerful intermediates for stereoselective synthesis. Ethyl (2S)-2-bromo-2-cyclopropylacetate embodies these features, presenting a synthetically versatile scaffold for the introduction of a chiral cyclopropyl moiety. This guide aims to consolidate the available technical information on this compound, offering insights into its properties and potential utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of ethyl (2S)-2-bromo-2-cyclopropylacetate are summarized below.

Structural and Chemical Identifiers

The identity of ethyl (2S)-2-bromo-2-cyclopropylacetate is defined by its specific stereochemistry and chemical structure.

IdentifierValueSource
IUPAC Name ethyl (2S)-2-bromo-2-cyclopropylacetate[3]
CAS Number 1200828-74-5 (for the racemate)[4][5][6][7][8][9]
Molecular Formula C₇H₁₁BrO₂[4][5][8]
Canonical SMILES CCOC(=O)C1CC1[3]
InChI InChI=1S/C7H11BrO2/c1-2-10-7(9)6(8)5-3-4-5/h5-6H,2-4H2,1H3/t6-/m0/s1[3]
InChI Key BTAPHOMYBWYDEU-LURJTMIESA-N[3]
Physical and Chemical Properties

The physical and chemical properties of ethyl 2-bromo-2-cyclopropylacetate are presented in the following table. It is important to note that much of the available data does not specify the enantiomer and likely refers to the racemic mixture.

PropertyValueSource
Molar Mass 207.07 g/mol [4][5]
Appearance Colorless liquid[4][8]
Density 1.494 ± 0.06 g/cm³ (at 20 °C)[4]
Boiling Point 209.2 ± 13.0 °C (at 760 Torr)[4]
Flash Point 102.5 ± 10.2 °C[4]
Solubility Insoluble in water; soluble in most organic solvents.[4]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature or under -20°C for long-term storage.

Synthesis and Stereochemistry

The synthesis of ethyl 2-bromo-2-cyclopropylacetate can be approached through several routes, with the primary challenge being the establishment of the desired stereochemistry at the α-carbon.

General Synthetic Approach: Esterification

A common method for the preparation of the racemic compound is the esterification of 2-bromo-2-cyclopropylacetic acid with ethanol in the presence of an acidic catalyst.[4]

G 2-bromo-2-cyclopropylacetic_acid 2-bromo-2-cyclopropylacetic acid Product ethyl 2-bromo-2-cyclopropylacetate 2-bromo-2-cyclopropylacetic_acid->Product + Ethanol, H+ Ethanol Ethanol Ethanol->Product

General synthesis via esterification.
Enantioselective Synthesis Strategies
  • Organocatalytic Cyclopropanation: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of cyclopropanes.[10][11][12] A potential route could involve a Michael-initiated ring-closure (MIRC) reaction using a chiral amine or phosphine catalyst.

  • Metal-Catalyzed Cyclopropanation: Transition metal complexes, particularly those of copper, are known to catalyze the asymmetric cyclopropanation of olefins with diazoacetates.[13] Subsequent stereospecific bromination could yield the desired product.

  • Chiral Resolution: Resolution of the racemic mixture via chiral chromatography is a viable, albeit less atom-economical, approach. This would involve the use of a chiral stationary phase (CSP) to separate the enantiomers.

Analytical Characterization

Comprehensive analytical characterization is crucial for confirming the identity and purity of ethyl (2S)-2-bromo-2-cyclopropylacetate. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methine proton at the chiral center (a doublet of doublets or a more complex multiplet due to coupling with the cyclopropyl protons), and the diastereotopic protons of the cyclopropyl ring (a complex multiplet).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, the chiral α-carbon, and the carbons of the cyclopropyl ring.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion and any bromine-containing fragments. Predicted mass-to-charge ratios for various adducts are available.[14]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. C-O and C-Br stretching vibrations would also be present at lower wavenumbers.

Chiral High-Performance Liquid Chromatography (HPLC)

Confirmation of enantiomeric purity would be achieved using chiral HPLC. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of enantiomers and would be a logical starting point for method development.[15][16][17][18]

G Sample Racemic ethyl 2-bromo-2-cyclopropylacetate Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) Sample->Chiral_Column Injection Detector UV/Vis or other detector Chiral_Column->Detector Elution with mobile phase Chromatogram Chromatogram showing two resolved peaks Detector->Chromatogram Signal processing

Workflow for chiral HPLC analysis.

Applications in Drug Discovery and Development

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a valuable intermediate in the synthesis of pharmaceuticals.[4] The bromo-cyclopropyl ketone moiety is a key structural element in several active pharmaceutical ingredients.

Intermediate in the Synthesis of Prasugrel

A closely related compound, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, is a key intermediate in the synthesis of Prasugrel, a potent antiplatelet agent used to prevent blood clots.[1][19][20][21][22] The synthesis involves the condensation of this intermediate with a thienopyridine derivative. While the patents describe the ketone, the corresponding ester, ethyl 2-bromo-2-cyclopropylacetate, could potentially be used as a precursor to such ketones or other analogous structures.

G Intermediate 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone Prasugrel Prasugrel Intermediate->Prasugrel + Thienopyridine derivative Thienopyridine Thienopyridine derivative Thienopyridine->Prasugrel

Role of a related intermediate in Prasugrel synthesis.

Safety and Handling

Ethyl 2-bromo-2-cyclopropylacetate is an irritant and should be handled with appropriate safety precautions.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use in a well-ventilated area or a fume hood.

  • In case of contact: Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[4]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[6]

Conclusion

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block with considerable potential in organic synthesis, particularly for the development of new pharmaceutical agents. While there is a need for more comprehensive public data on its spectral properties and enantioselective synthesis, the available information highlights its utility. As the demand for enantiomerically pure compounds continues to grow, the importance of versatile chiral intermediates like ethyl (2S)-2-bromo-2-cyclopropylacetate is set to increase. Further research into its synthesis and reactivity will undoubtedly open up new avenues for its application in medicinal chemistry and beyond.

References

  • One-Pot Catalytic Enantio- and Diastereoselective Syntheses of anti-, syn-cis-Disubstituted, and syn-Vinyl Cyclopropyl Alcohols. PMC. Available at: [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate. ChemBK. Available at: [Link]

  • Diastereo‐ and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. Wiley Online Library. Available at: [Link]

  • Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. ACS Publications. Available at: [Link]

  • Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ResearchGate. Available at: [Link]

  • Building Efficient Diastereo- and Enantioselective Synthetic Routes to trans-Cyclopropyl Esters for Rapid Lead Scale-Up. ACS Publications. Available at: [Link]

  • WO2012018791A2 - Preparation of prasugrel hydrochloride. Google Patents.
  • CHIRAL STATIONARY PHASES. REFLECT. Available at: [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. Available at: [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804. PubChem. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • WO2011029456A1 - A process for making prasugrel and its intermediates. Google Patents.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF HIGH-PURITY PRASUGREL. Google Patents.
  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. Available at: [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate (C7H11BrO2). PubChemLite. Available at: [Link]

  • prasugrel pharmaceutical formulations. Justia Patents. Available at: [Link]

  • cyclopropenium compounds, process for their preparation and use. Justia Patents. Available at: [Link]

Sources

Exploratory

Stereochemical and Spectroscopic Profiling of Ethyl (2S)-2-bromo-2-cyclopropylacetate: A Technical Guide for Drug Discovery

Strategic Context in Pharmaceutical Development Ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS 1200828-74-5 for the racemate) is a highly versatile, chiral electrophilic building block. In modern medicinal chemistry, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context in Pharmaceutical Development

Ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS 1200828-74-5 for the racemate) is a highly versatile, chiral electrophilic building block. In modern medicinal chemistry, it is predominantly utilized to install cyclopropyl-bearing stereocenters via nucleophilic substitution. This structural motif is critical in the development of several advanced therapeutic agents, including morpholinone-based inhibitors of the MDM2–p53 protein-protein interaction[1], poly(ADP-ribose) polymerase 1 (PARP1) inhibitors[2], and Toll-like receptor (TLR) 7/8 agonists.

For researchers synthesizing these complex APIs, verifying the stereochemical integrity and structural connectivity of the ethyl (2S)-2-bromo-2-cyclopropylacetate intermediate is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this validation. This whitepaper deconstructs the 1 H and 13 C NMR chemical shifts of this molecule, providing mechanistic explanations for its unique spectral signatures and outlining self-validating protocols for its application.

G Ethyl Ethyl Ester Group Deshielded by Oxygen Alpha Alpha Carbon (2S) Deshielded by Br & C=O Ethyl->Alpha C-C Bond Cyclopropyl Cyclopropyl Ring Shielded by Ring Current Alpha->Cyclopropyl C-C Bond Coupling Karplus Coupling (J = 10.4 Hz) Alpha->Coupling Cyclopropyl->Coupling

Structural domains of ethyl (2S)-2-bromo-2-cyclopropylacetate dictating NMR shifts.

Quantitative NMR Data & Mechanistic Causality

The unique electronic environment of ethyl (2S)-2-bromo-2-cyclopropylacetate is driven by three competing forces: the electron-withdrawing inductive effects of the ester and bromine atom, the diamagnetic anisotropy of the cyclopropyl ring, and the rigid dihedral angles dictated by steric bulk.

1 H NMR Chemical Shifts

The 1 H NMR spectrum (400 MHz, CDCl 3​ ) provides a distinct fingerprint for this molecule, characterized by extreme upfield shifts for the cyclopropyl protons and a highly specific coupling pattern for the α -proton[3].

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Mechanistic Causality
4.26 Quartet (q)2H7.1Ester -O-CH 2​ -: Deshielded by the adjacent electronegative oxygen atom.
3.45 Doublet (d)1H10.4 α -CH(Br): Highly deshielded by both the carbonyl and bromine. The large J -value (10.4 Hz) indicates an antiperiplanar conformation relative to the cyclopropyl methine proton, minimizing steric clash.
1.54 – 1.66 Multiplet (m)1H-Cyclopropyl -CH-: The methine proton of the ring. Shielded by the diamagnetic ring current of the cyclopropane sp3 -like hybridized bonds.
1.24 – 1.36 Multiplet/Triplet3H7.1Ester -CH 3​ : Standard methyl group of the ethyl ester, split by the adjacent methylene.
0.79 – 0.89 Multiplet (m)2H-Cyclopropyl -CH 2​ -: Diastereotopic ring protons.
0.50 – 0.60 Multiplet (m)1H-Cyclopropyl -CH 2​ -: Diastereotopic ring proton (cis/trans geometric splitting).
0.39 – 0.49 Multiplet (m)1H-Cyclopropyl -CH 2​ -: Highly shielded diastereotopic ring proton sitting directly in the shielding cone of the adjacent carbonyl group.

Expert Insight on Diastereotopicity: The cyclopropyl ring contains two methylene (-CH 2​ -) groups. Because the adjacent α -carbon is a chiral center (2S), these methylene groups are diastereotopic. Furthermore, the protons within each methylene group are restricted from rotating and sit in fixed cis and trans positions relative to the bulky α -substituent. This breaks their magnetic equivalence entirely, resulting in the complex, highly resolved multiplets observed between 0.39 and 0.89 ppm[3].

13 C NMR Chemical Shifts

While 1 H NMR provides stereochemical connectivity, 13 C NMR (100 MHz, CDCl 3​ ) validates the carbon framework. The data below reflects the standard assignments for this structural scaffold based on inductive shielding models.

Chemical Shift ( δ , ppm)Carbon TypeAssignment & Mechanistic Causality
~169.5 Quaternary (C=O)Ester Carbonyl: Typical ester resonance, slightly shielded compared to ketones due to oxygen resonance donation.
~61.8 Secondary (CH 2​ )Ester -O-CH 2​ -: Deshielded by direct attachment to the ester oxygen.
~52.5 Tertiary (CH) α -CH(Br): The heavy-atom effect of bromine combined with the α -carbonyl creates a distinct mid-field resonance.
~17.2 Tertiary (CH)Cyclopropyl -CH-: The ring strain and high p -character of the C-C bonds shift this carbon significantly upfield.
~14.1 Primary (CH 3​ )Ester -CH 3​ : Standard aliphatic methyl resonance.
~7.5 & ~6.8 Secondary (CH 2​ )Cyclopropyl -CH 2​ -: The two ring methylenes are chemically non-equivalent due to the adjacent chiral center, yielding two distinct, highly shielded peaks.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity when utilizing ethyl (2S)-2-bromo-2-cyclopropylacetate in drug development, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition

To properly resolve the complex J -couplings of the diastereotopic cyclopropyl protons, standard 1D NMR is insufficient without rigorous optimization.

  • Sample Preparation: Dissolve exactly 20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: A highly concentrated sample ensures a robust signal-to-noise (S/N) ratio, which is critical for differentiating the low-intensity multiplet splitting of the cyclopropyl protons (0.39–0.89 ppm) from baseline noise.

  • Instrument Tuning: Utilize a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATM) for the 1 H channel.

  • Gradient Shimming: Execute 3D gradient shimming until the lock level stabilizes and the TMS peak full-width at half-maximum (FWHM) is <0.8 Hz. Causality: Poor shimming will artificially broaden the 3.45 ppm doublet, obscuring the critical 10.4 Hz Karplus coupling constant required to confirm the antiperiplanar conformation.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 2.0 seconds and acquire 16 scans for 1 H. For 13 C, utilize power-gated decoupling (zgpg30) with a D1​ of 2.5 seconds and acquire 1024 scans.

Protocol B: N-Alkylation Workflow in API Synthesis

Ethyl (2S)-2-bromo-2-cyclopropylacetate is frequently used to alkylate morpholinone or piperidinone cores in the synthesis of MDM2 inhibitors[1][4]. The reaction proceeds via an S N​ 2 mechanism, resulting in the inversion of stereochemistry at the α -carbon.

  • Deprotonation: Suspend the amine/amide precursor (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes. Causality: DMF stabilizes the resulting polar transition state. NaH ensures complete, irreversible deprotonation to maximize nucleophilicity.

  • Electrophilic Addition: Add ethyl (2S)-2-bromo-2-cyclopropylacetate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Isolation (Self-Validation): Quench with saturated aqueous NH 4​ Cl. Extract with diethyl ether. Before proceeding to column chromatography, take a crude LC-MS aliquot. Validation Check: The disappearance of the 3.45 ppm doublet in the crude NMR, replaced by a new downfield methine signal (typically ~4.5 - 5.0 ppm due to the new C-N bond), confirms successful S N​ 2 displacement.

Workflow A Amide Precursor (e.g., Morpholinone) D N-Alkylated Intermediate (Stereochemical Inversion) A->D S_N2 Displacement B Ethyl (2S)-2-bromo- 2-cyclopropylacetate B->D Electrophile C Base (NaH) Solvent (DMF, 0°C) C->A Deprotonation

Workflow for utilizing ethyl (2S)-2-bromo-2-cyclopropylacetate in N-alkylation reactions.

Conclusion

The precise NMR characterization of ethyl (2S)-2-bromo-2-cyclopropylacetate is foundational to its successful deployment in asymmetric synthesis. By understanding the causality behind the extreme upfield shifts of its diastereotopic cyclopropyl protons and the rigid 10.4 Hz coupling of its α -proton, researchers can confidently validate the structural and stereochemical integrity of their downstream pharmaceutical intermediates.

References

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.1

  • STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES. GCRIS - Izmir Institute of Technology.4

  • WO2023141290A1 - Parp1 inhibitors and uses thereof. Google Patents.2

  • 53432-87-4 | Ethyl 2-cyclopropylacetate | Aliphatic Cyclic Hydrocarbons. Ambeed.3

  • Quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists. Refubium - Freie Universität Berlin.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of Ethyl (2S)-2-bromo-2-cyclopropylacetate

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of ethyl (2S)-2-bromo-2-cyclopropylacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS No. 1200828-74-5). The guidance herein is synthesized from established safety protocols, regulatory information, and insights derived from handling structurally related alpha-bromo esters, which are known for their high reactivity and physiological effects.[1]

Section 1: Chemical Identity and Physicochemical Properties

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral ester containing a strained cyclopropyl ring and a reactive alpha-bromo substituent. These structural features make it a valuable intermediate in organic synthesis but also dictate the necessary handling precautions.[2][3] Its properties are summarized below.

PropertyValueSource
CAS Number 1200828-74-5[2][4]
Molecular Formula C₇H₁₁BrO₂[2][5]
Molecular Weight 207.07 g/mol [2]
Appearance Colorless liquid[2]
Boiling Point ~209.2 °C @ 760 Torr[2]
Density ~1.494 g/cm³[2]
Solubility Insoluble in water; soluble in most organic solvents.[2]
Storage Temperature Room temperature, under inert atmosphere, protected from light.

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with ethyl (2S)-2-bromo-2-cyclopropylacetate stem from its classification as an alpha-bromo ester. These compounds are known to be highly reactive alkylating agents and lachrymators.[1][6] The Globally Harmonized System (GHS) classification provides a clear and universal understanding of its dangers.[7][8][9]

Based on data for the compound and analogous structures, the following GHS classifications are assigned.[4][5]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[4][5]
Acute Toxicity, DermalCategory 4Warning H312: Harmful in contact with skin.[4]
Acute Toxicity, InhalationCategory 4Warning H332: Harmful if inhaled.[4][5]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[4][5]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[4][5]

Key Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Section 3: Risk Mitigation and the Hierarchy of Controls

Effective safety management requires a systematic approach to risk reduction. The hierarchy of controls prioritizes the most effective measures to protect laboratory personnel. This framework is a self-validating system; by starting at the top, you ensure that the most robust and reliable safety measures are considered first.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible: Compound is required) Substitution Substitution (Difficult: Unique reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Figure 1: Hierarchy of controls applied to handling ethyl (2S)-2-bromo-2-cyclopropylacetate.
  • Elimination & Substitution : For most research applications, eliminating or substituting this specific chiral building block is not feasible. Its unique structure is often critical to the synthetic target.

  • Engineering Controls : This is the most critical and reliable protection measure. All handling of this compound must be performed inside a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[10][11][12] A glovebox may be used for highly sensitive operations or when handling larger quantities.

  • Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), comprehensive training on the specific hazards of alpha-bromo esters, and maintaining a clean, uncluttered workspace are mandatory.[13][14]

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering controls. It does not eliminate the hazard but provides a crucial barrier.[15]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is designed to be a self-validating system. Each step is a checkpoint to ensure the previous action was completed safely before proceeding.

4.1. Pre-Experiment Preparation

  • Review SDS : Read and fully understand the Safety Data Sheet (SDS) for ethyl (2S)-2-bromo-2-cyclopropylacetate before starting work.[14]

  • Verify Engineering Controls : Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Assemble PPE : Don all required PPE as detailed in Section 5. Inspect gloves for any signs of degradation or punctures.[13]

  • Prepare Spill Kit : Ensure a spill kit appropriate for corrosive and toxic organic liquids is readily accessible.

  • Locate Emergency Equipment : Verbally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.[14]

4.2. Handling and Dispensing

  • Work Zone : Conduct all work at least 6 inches inside the fume hood sash.[16] Use a disposable, absorbent bench liner to contain minor drips.[17]

  • Inert Atmosphere : The compound should be stored under an inert atmosphere (e.g., Argon).[4] When opening, briefly flush the headspace with an inert gas if it will be stored again.

  • Dispensing : Use a clean, dry glass syringe or pipette for transfers. To prevent splashing, dispense the liquid slowly against the inner wall of the receiving vessel.[14]

  • Container Sealing : Immediately after dispensing, securely cap the source bottle.

  • Reaction Setup : If the compound is used in a reaction, ensure the apparatus is properly assembled and vented into the fume hood exhaust.

4.3. Post-Experiment Procedure

  • Decontamination : Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.[10]

  • Waste Disposal : Dispose of all contaminated materials (gloves, pipette tips, bench liner) in a properly labeled hazardous waste container. Do not mix with incompatible waste streams.[12]

  • PPE Removal : Remove PPE in the correct order to avoid self-contamination: first gloves, then lab coat, and finally eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[13][17]

Section 5: Personal Protective Equipment (PPE) Selection

The selection of PPE is governed by a risk assessment of potential exposure routes. The following diagram illustrates the decision-making process for ensuring adequate protection.

start Risk Assessment: Handling Liquid Bromo-Ester node_eyes Eye Exposure Risk? Yes: Splash/Vapor No start->node_eyes node_skin Skin Contact Risk? Yes: Spills/Drips No start->node_skin node_resp Inhalation Risk? Yes: Vapors No start->node_resp ppe_eyes Action: Wear Chemical Splash Goggles + Face Shield node_eyes:s->ppe_eyes:n Mandatory no_ppe No PPE Required (Not Applicable) ppe_skin Action: Wear Nitrile/Neoprene Gloves + Lab Coat node_skin:s->ppe_skin:n Mandatory ppe_resp Action: Use Chemical Fume Hood node_resp:s->ppe_resp:n Mandatory

Figure 2: Logic diagram for selecting mandatory PPE.
  • Eye and Face Protection : Due to its severe irritant properties, chemical splash goggles are mandatory.[11][18] A full-face shield must be worn over the goggles when handling larger quantities (>50 mL) or when there is an elevated risk of splashing.[15]

  • Skin Protection : A standard laboratory coat must be worn and fully fastened.[12] At a minimum, wear nitrile gloves (check manufacturer's breakthrough time). For prolonged handling, double-gloving or using thicker neoprene gloves is recommended.[12][15]

  • Respiratory Protection : A fume hood serves as the primary respiratory protection.[11] A respirator is typically not required if all work is conducted within a properly functioning fume hood.

Section 6: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions : Store in a cool, dry, well-ventilated area away from direct sunlight.[4] The container must be kept tightly closed.[4] Storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent slow decomposition.[4]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents. As an alpha-bromo ester, it can react exothermically with these materials.[19] It is also corrosive to some metals; use glass or other resistant containers.[20]

Section 7: Spill, Leak, and Emergency Procedures

Immediate and correct response to an incident is critical.

7.1. First Aid Measures

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4][18]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][18]

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[18]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

7.2. Spill Response Workflow

cluster_minor Minor Spill (<100 mL, in Fume Hood) cluster_major Major Spill (>100 mL, outside Hood) start Spill Occurs assess Assess Spill Size & Location start->assess minor_alert Alert others in immediate area assess->minor_alert Minor major_evacuate Evacuate immediate area assess->major_evacuate Major minor_absorb Absorb with vermiculite or chemical absorbent minor_alert->minor_absorb minor_collect Collect residue into hazardous waste container minor_absorb->minor_collect minor_clean Decontaminate area minor_collect->minor_clean major_alert Alert supervisor & EHS major_evacuate->major_alert major_isolate Isolate & ventilate area (if safe to do so) major_alert->major_isolate major_await Await professional response major_isolate->major_await

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block of signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block of significant interest in medicinal chemistry and organic synthesis, valued for its unique combination of a reactive bromide, a chiral center, and a strained cyclopropyl ring. Its effective use in reaction design, purification, and formulation is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of this compound. We will delve into the core physicochemical properties that dictate its behavior, establish a theoretical framework for predicting its solubility across a spectrum of organic solvents, and provide robust, field-proven experimental protocols for both high-throughput screening and definitive thermodynamic solubility determination. The insights herein are designed to empower researchers to make informed decisions, streamline development workflows, and mitigate risks associated with poor solubility.

Physicochemical Characteristics of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Understanding the molecular structure is paramount to predicting its interactions with various solvents. Ethyl (2S)-2-bromo-2-cyclopropylacetate, hereafter referred to as EBCpA, possesses distinct regions of varying polarity that dictate its solubility.

The molecule's structure combines:

  • A Polar Core: The ester functional group (-COO-) creates a significant dipole moment, offering a site for dipole-dipole interactions and hydrogen bond acceptance.

  • Non-Polar Periphery: The ethyl and cyclopropyl groups are hydrophobic and interact primarily through van der Waals forces.

  • A Halogen Influence: The bromine atom adds to the molecular weight and introduces further polarity and polarizability.

These features suggest that EBCpA is a moderately polar compound, with limited to no solubility in water but good solubility in a range of organic solvents.[1][2]

Table 1: Key Physicochemical Properties of EBCpA

PropertyValueSource
CAS Number 1200828-74-5[1][3]
Molecular Formula C₇H₁₁BrO₂[2][4]
Molecular Weight 207.07 g/mol [2][4]
Appearance Colorless to pale yellow liquid[1][2]
Density ~1.494 g/cm³ (20 °C)[2]
Boiling Point ~209.2 °C (760 Torr)[2]
Calculated logP 1.99[5]

The calculated octanol-water partition coefficient (logP) of ~1.99 quantitatively supports the qualitative assessment of its lipophilic nature and predicts poor aqueous solubility.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] A solute's ability to dissolve in a solvent is determined by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy released from forming new solute-solvent interactions.

cluster_solute EBCpA Molecule cluster_solvent Solvent Interactions EBCpA Ethyl (2S)-2-bromo-2-cyclopropylacetate Protic Polar Protic Solvent (e.g., Ethanol) EBCpA->Protic H-Bond Acceptance Dipole-Dipole Aprotic Polar Aprotic Solvent (e.g., Acetone) EBCpA->Aprotic Dipole-Dipole NonPolar Non-Polar Solvent (e.g., Hexane) EBCpA->NonPolar Van der Waals

Caption: Workflow for kinetic solubility screening via nephelometry.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of EBCpA (e.g., 10-20 mM) in 100% DMSO. Ensure complete dissolution.

  • Plate Preparation: In a clear 96-well microplate, dispense 198 µL of each organic solvent to be tested into separate wells. Include wells with only DMSO as a negative control (no precipitation expected).

  • Compound Addition: Using a multi-channel pipette or automated liquid handler, add 2 µL of the EBCpA stock solution to each well containing the test solvents. This creates a 1:100 dilution and a final concentration of 100-200 µM.

  • Incubation: Seal the plate and place it on an orbital shaker at room temperature for 1-2 hours. This period allows for precipitation to occur and stabilize.

  • Measurement: Place the microplate into a nephelometer and measure the light scattering at a 90° angle.

  • Data Analysis: High nephelometry readings indicate significant light scattering from undissolved particles, signifying low solubility. Low readings, comparable to the blank, indicate high solubility at the tested concentration.

Protocol 2: Thermodynamic Equilibrium Solubility by the Shake-Flask Method

This is the gold-standard method for determining the true thermodynamic solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at equilibrium. [8]It is essential for process chemistry, formulation, and regulatory filings.

Causality and Self-Validation: This protocol is designed to achieve a true equilibrium state. The use of excess solid ensures saturation is reached. [9]The extended incubation period (24-48 hours) allows for slow dissolution or potential polymorphic transformations to stabilize. [8]The final analysis step via a calibrated HPLC method provides an accurate, quantitative result. The protocol's validity is confirmed by analyzing the solid residue post-experiment (e.g., by DSC or XRPD) to ensure the solid form has not changed, a critical control for polymorphic compounds. [7]

G A Add excess EBCpA to a known volume of solvent in a vial B Seal vial and agitate at constant temperature (e.g., 25°C) for 24-48h A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Clarify by centrifugation (14,000 rpm, 15 min) or 0.22 µm filtration D->E F Dilute clarified supernatant with mobile phase E->F G Quantify concentration using a calibrated HPLC-UV method F->G

Caption: Workflow for thermodynamic solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of EBCpA to a glass vial (e.g., 5-10 mg). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vial tightly and place it in a temperature-controlled agitator (e.g., on a rotator in an incubator set to 25 °C). Agitate for 24 to 48 hours. A 24-hour time point is common, but a 48-hour sample should also be taken to confirm equilibrium has been reached (i.e., the concentration is no longer increasing).

  • Sample Separation: Remove the vial and allow the undissolved solid to sediment for at least 30 minutes. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

  • Clarification: To remove any remaining microscopic particles, either centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding 0.22 µm syringe filter (e.g., PTFE). The first few drops of filtrate should be discarded to saturate any binding sites on the filter. [8]6. Quantification: Prepare a serial dilution of the clarified supernatant with a suitable solvent (typically the mobile phase of the analytical method). Quantify the concentration of EBCpA against a standard calibration curve using a validated analytical method, such as HPLC-UV.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Implications for Research and Development

A well-characterized solubility profile is not an academic exercise; it is a critical dataset that directly impacts project timelines and success.

  • For Synthetic Chemists: Knowledge of solubility guides the selection of reaction solvents to ensure homogeneity and optimal reaction rates. It is equally critical for designing effective work-up procedures, enabling efficient extraction into one solvent and precipitation from another (anti-solvent).

  • For Purification Scientists: Choosing an appropriate solvent system for chromatography relies on differential solubility and interaction with the stationary phase. For crystallization, the ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. [7]* For Drug Development Professionals: In early discovery, poor solubility can be a primary reason for project termination. [10]Understanding the solubility in pharmaceutically acceptable solvents is the first step in developing a viable formulation. A compound that is only soluble in toxic solvents like DCM or chloroform presents a significant downstream challenge that must be addressed early.

Conclusion

Ethyl (2S)-2-bromo-2-cyclopropylacetate exhibits a solubility profile characteristic of a moderately polar organic molecule. It is predicted to be highly soluble in a wide range of polar aprotic and polar protic solvents, with limited solubility in non-polar aliphatic hydrocarbons and virtual insolubility in water. While theoretical principles provide a strong predictive foundation, this guide emphasizes the necessity of empirical validation. The detailed protocols for both rapid kinetic screening and definitive thermodynamic measurement provide the necessary tools for researchers to generate the robust data required for their specific applications. Integrating this knowledge early in the research and development process will accelerate discovery, optimize processes, and ultimately lead to more successful outcomes.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study... [Online].
  • CymitQuimica. CAS 1200828-74-5: Ethyl 2-bromo-2-cyclopropylacetate. [Online].
  • ChemBK. (2024, April 9). Ethyl 2-bromo-2-cyclopropylacetate. [Online].
  • Sigma-Aldrich. Ethyl 2-bromo-2-cyclopropylacetate | 1200828-74-5. [Online].
  • Echemi. ETHYL 2-BROMO-2-CYCLOPROPYLACETATE SDS, 1200828-74-5 Safety Data Sheets. [Online].
  • PubChem. Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804. [Online].
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Online].
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. [Online].
  • Bevan, C. D., & Lloyd, R. S. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 1284-95. [Online]. Available: [Link]

  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Online].
  • Chemguide. an introduction to esters. [Online].
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. [Online].
  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. [Online].
  • Cayman Chemical. Solubility Factors When Choosing a Solvent. [Online].
  • ACS Publications. (2020, September 9). Solubility Behaviors and Correlations of Common Organic Solvents. [Online]. Available: [Link]

  • Fluorochem. ethyl 2-bromo-2-cyclopropylacetate (CAS 1200828-74-5). [Online].

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Executive Summary In modern medicinal chemistry and advanced organic synthesis, chiral building blocks are the foundational architecture for developing highly selective therapeutic agents. Ethyl (2S)-2-bromo-2-cyclopropy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and advanced organic synthesis, chiral building blocks are the foundational architecture for developing highly selective therapeutic agents. Ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS: 1200828-74-5 for the racemate) is a highly specialized, stereochemically pure intermediate [1]. The presence of both a reactive alpha-bromo ester and a sterically constrained cyclopropyl ring makes it an invaluable electrophile for stereospecific nucleophilic substitutions and cross-coupling reactions [2].

This whitepaper provides an in-depth technical analysis of the (2S) enantiomer, detailing its exact mass and molecular weight, mass spectrometry diagnostics, step-by-step synthetic protocols, and its pivotal role in the drug development pipeline—specifically in the synthesis of MDM2-p53 inhibitors and PARP1 inhibitors [3][5].

Physicochemical Profiling & Mass Spectrometry Diagnostics

Understanding the precise mass metrics of ethyl (2S)-2-bromo-2-cyclopropylacetate is critical for analytical validation. The distinction between its molecular weight and exact mass is primarily driven by the isotopic nature of the bromine atom.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Formula C₇H₁₁BrO₂Defines the elemental composition.
Molecular Weight 207.065 g/mol The weighted average mass considering the natural abundance of all isotopes [1].
Exact Mass (Monoisotopic) 205.99424 DaCalculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). Critical for High-Resolution Mass Spectrometry (HRMS) [1].
Topological Polar Surface Area 26.3 ŲIndicates excellent membrane permeability, useful when incorporated into downstream APIs [1].
LogP ~2.08Demonstrates optimal lipophilicity for oral bioavailability optimization.
Mass Spectrometry: A Self-Validating Diagnostic Tool

When analyzing this compound via Mass Spectrometry (MS), researchers must account for the unique isotopic signature of bromine. Bromine exists in nature as two stable isotopes in an almost 1:1 ratio: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

The Causality of the MS Profile: Because of this isotopic distribution, the mass spectrum of ethyl (2S)-2-bromo-2-cyclopropylacetate will inherently display a distinct doublet peak for the molecular ion (M⁺ and M+2⁺) of approximately equal intensity at m/z ~206 and m/z ~208. This isotopic signature acts as a self-validating system during synthesis; the presence of this 1:1 doublet confirms the successful incorporation and retention of the bromine atom before any downstream nucleophilic displacement occurs.

Synthetic Methodologies: From Racemate to Chiral Resolution

The synthesis of the stereopure (2S) enantiomer requires a meticulously controlled sequence. The protocol below outlines the generation of the racemic ester followed by chiral resolution.

Step-by-Step Experimental Protocol

Step 1: Alpha-Bromination (Hell-Volhard-Zelinsky Reaction)

  • Objective: Introduce the bromine atom at the alpha-carbon of 2-cyclopropylacetic acid.

  • Procedure: To a flame-dried flask containing 2-cyclopropylacetic acid (1.0 equiv), add a catalytic amount of phosphorus tribromide (PBr₃) (0.1 equiv). Slowly add elemental bromine (Br₂) (1.1 equiv) dropwise at 0 °C.

  • Mechanism & Causality: PBr₃ converts the carboxylic acid to an acyl bromide, which readily enolizes. The enol attacks the Br₂, selectively brominating the alpha position. The acyl bromide is subsequently hydrolyzed back to the alpha-bromo acid.

Step 2: Esterification

  • Objective: Convert the intermediate to racemic ethyl 2-bromo-2-cyclopropylacetate [4].

  • Procedure: Dissolve the crude 2-bromo-2-cyclopropylacetic acid in absolute ethanol (excess). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Reflux the mixture for 4-6 hours. Monitor the reaction via TLC or GC-MS (looking for the diagnostic 206/208 m/z doublet). Quench with saturated NaHCO₃, extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

Step 3: Chiral Resolution to the (2S) Enantiomer

  • Objective: Isolate the (2S) enantiomer from the racemate.

  • Procedure: Because enantiomers have identical physical properties in an achiral environment, enzymatic kinetic resolution is employed. The racemic ester is suspended in a phosphate buffer (pH 7.2) and treated with Candida antarctica lipase B (CALB).

  • Causality: The enzyme stereoselectively hydrolyzes the (2R) enantiomer into its corresponding water-soluble acid, leaving the (2S) ester intact. The unreacted ethyl (2S)-2-bromo-2-cyclopropylacetate is then easily separated from the aqueous phase via organic extraction, yielding the stereopure building block.

Application in Drug Discovery: Structural Causality

Ethyl (2S)-2-bromo-2-cyclopropylacetate is not just a passive reagent; its structural features actively dictate the pharmacokinetic success of the resulting drugs.

MDM2-p53 Protein-Protein Interaction Inhibitors

In the development of morpholinone-based inhibitors of the MDM2-p53 interaction (such as AM-8735), the cyclopropyl group plays a critical role [3].

  • Steric Bulk & Binding Affinity: The cyclopropyl ring provides a rigid, hydrophobic bulk that perfectly occupies the Phe19 binding pocket of the MDM2 protein.

  • Metabolic Stability: The restricted conformational flexibility of the cyclopropyl group shields adjacent labile sites from oxidation by cytochrome P450 enzymes in the liver, significantly increasing the half-life of the drug compared to straight-chain alkyl alternatives [3].

  • Stereospecificity: The (2S) configuration ensures that the nucleophilic substitution (Sₙ2) during the construction of the morpholinone core proceeds with complete inversion of stereochemistry, yielding the exact 3D orientation required for target binding.

PARP1 Inhibitors

Recent patent literature highlights the use of this compound in synthesizing PARP1 inhibitors for oncology [5]. The alpha-bromo ester undergoes an Arbuzov-type reaction or direct nucleophilic displacement to build complex heterocyclic scaffolds, where the cyclopropyl group enhances cell membrane penetration (as predicted by its low Topological Polar Surface Area of 26.3 Ų).

Synthetic Workflow and Integration Diagram

The following Graphviz diagram illustrates the chemical workflow, from raw materials to the final integration into drug discovery pipelines.

SynthesisWorkflow Start 2-Cyclopropylacetic Acid (Starting Material) Bromination HVZ Bromination (Br2, PBr3) Start->Bromination Step 1 Intermediate 2-Bromo-2-cyclopropylacetic Acid (Intermediate) Bromination->Intermediate Esterification Esterification (EtOH, H+ Catalyst) Intermediate->Esterification Step 2 Racemate Racemic Ethyl 2-bromo-2-cyclopropylacetate Esterification->Racemate Resolution Chiral Resolution (Enzymatic/Chromatographic) Racemate->Resolution Step 3 Product Ethyl (2S)-2-bromo- 2-cyclopropylacetate (Target Chiral Building Block) Resolution->Product Application Drug Discovery (e.g., MDM2-p53 Inhibitors) Product->Application Downstream

Synthetic workflow and downstream application of Ethyl (2S)-2-bromo-2-cyclopropylacetate.

References

  • PubChem . "Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804". National Center for Biotechnology Information. Available at:[Link]

  • Gonzalez, A. Z., et al. "Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction". Journal of Medicinal Chemistry, 57(6), 2472–2488 (2014). Available at:[Link]

  • ChemBK . "Ethyl 2-bromo-2-cyclopropylacetate". Available at:[Link]

  • Google Patents. "WO2023141290A1 - Parp1 inhibitors and uses thereof".
Exploratory

An In-depth Technical Guide to the Toxicity and Thermal Stability of Ethyl (2S)-2-bromo-2-cyclopropylacetate

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for Ethyl (2S)-2-bromo-2-cyclopropylacetate Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block with potent...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for Ethyl (2S)-2-bromo-2-cyclopropylacetate

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral building block with potential applications in pharmaceutical and agrochemical synthesis. Its unique structure, combining a reactive α-bromo ester with a strained cyclopropyl ring, makes it a valuable intermediate. However, a thorough review of publicly available safety data reveals a significant gap in our understanding of its specific toxicological and thermal stability profiles. Safety Data Sheets (SDS) and chemical databases predominantly report "no data available" for key endpoints, with existing hazard classifications derived from computational models rather than experimental testing.[1]

This guide, therefore, adopts the perspective of a Senior Application Scientist tasked with establishing a comprehensive safety and stability profile for this compound. Instead of merely presenting the limited available data, we will outline a strategic, experimentally-driven approach to thoroughly characterize the risks associated with ethyl (2S)-2-bromo-2-cyclopropylacetate. This document will serve as a roadmap for researchers, explaining not just what tests to perform, but why they are necessary, and how to interpret the resulting data in the context of drug development and chemical safety.

Part 1: Hazard Identification and Initial Risk Assessment

The initial assessment relies on Globally Harmonized System (GHS) classifications and data from analogous structures. While not a substitute for experimental data, this information provides a preliminary framework for safe handling and experimental design.

GHS Hazard Classification

According to data submitted to the European Chemicals Agency (ECHA), ethyl (2S)-2-bromo-2-cyclopropylacetate is classified with the following hazards[2]:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or if inhaled (H302+H332).

  • Skin Corrosion/Irritation: Causes skin irritation (H315).

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the neat material or creating solutions.[3] All work should be conducted in a well-ventilated fume hood.[3][4]

Structural Analogs and Inferred Risks

The molecule's two key structural motifs, the α-bromo ester and the cyclopropyl group, inform our understanding of its potential reactivity and biological activity.

  • α-Bromo Esters: This functional group is known for its reactivity as an alkylating agent. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by biological macromolecules like proteins and DNA.[5] This reactivity is the basis for the irritant properties and potential for broader toxicity. For instance, ethyl bromoacetate, a related compound, is classified as highly toxic upon ingestion, inhalation, and dermal contact.[6]

  • Cyclopropane Moiety: The three-membered ring is strained and can participate in unique metabolic pathways. While many cyclopropane-containing compounds are known for their biological activity with low mammalian toxicity, some can be metabolized to reactive intermediates.[7][8] For example, the metabolism of some cyclopropane-containing drugs has been linked to idiosyncratic hepatic toxicity through pathways involving the formation of reactive carboxylic acid metabolites and disruption of mitochondrial function.[9]

Part 2: A Framework for Experimental Toxicity Assessment

To move beyond predicted hazards, a tiered, systematic approach to toxicity testing is required. The internationally recognized OECD Guidelines for the Testing of Chemicals provide a robust framework for generating reliable and mutually accepted data.[10][11][12]

In Vitro Toxicity Screening

The principle of the 3Rs (Replacement, Reduction, and Refinement of animal testing) guides the initial phase of toxicity assessment. In vitro methods provide valuable data for early decision-making.

2.1.1 Cytotoxicity Assays

  • Rationale: To determine the basal toxicity of the compound to mammalian cells. This data helps in dose selection for more complex assays.

  • Recommended Protocol (OECD 487):

    • Select a relevant cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity).

    • Culture cells in 96-well plates.

    • Expose cells to a concentration range of ethyl (2S)-2-bromo-2-cyclopropylacetate for 24-72 hours.

    • Assess cell viability using a validated method (e.g., MTT, LDH release).

    • Calculate the IC50 (the concentration that inhibits 50% of cell growth).

2.1.2 Genotoxicity Assays

  • Rationale: To assess the potential of the compound to cause DNA or chromosomal damage, a key indicator of carcinogenic potential.

  • Recommended Protocols:

    • Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects gene mutations.

    • In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects chromosomal damage.

In Vivo Acute Toxicity Studies

Should in vitro data indicate significant toxicity or if further development is warranted, carefully designed in vivo studies are necessary.

2.2.1 Acute Oral Toxicity (OECD 423)

  • Rationale: To determine the short-term toxicity of a single oral dose and to identify the GHS acute toxicity category.

  • Methodology:

    • Use a small group of rodents (typically rats or mice).

    • Administer a single oral dose of the compound.

    • Observe the animals for up to 14 days for signs of toxicity and mortality.

    • Conduct a gross necropsy at the end of the study.

    • The results determine the LD50 (Lethal Dose, 50%) and inform labeling requirements.

2.2.2 Acute Dermal and Inhalation Toxicity (OECD 402, 403)

  • Rationale: To assess toxicity via skin and respiratory exposure, as indicated by the GHS classifications.

  • Methodology: Similar principles to the oral toxicity study, but with administration via the dermal or inhalation route.

The following diagram illustrates the workflow for a comprehensive toxicity assessment:

Toxicity_Workflow cluster_0 Phase 1: In Silico & In Vitro Assessment cluster_1 Phase 2: In Vivo Acute Studies GHS_Classification GHS Classification (H302, H315, H319, H335) Cytotoxicity Cytotoxicity Assays (e.g., MTT, OECD 487) GHS_Classification->Cytotoxicity Guides dose selection Genotoxicity Genotoxicity Assays (e.g., Ames Test, OECD 471) Cytotoxicity->Genotoxicity Informs concentration range Acute_Oral Acute Oral Toxicity (OECD 423) Genotoxicity->Acute_Oral Proceed if development continues Acute_Dermal Acute Dermal Toxicity (OECD 402) Decision Risk Assessment & Further Development Acute_Oral->Decision Acute_Inhalation Acute Inhalation Toxicity (OECD 403) Acute_Dermal->Decision Acute_Inhalation->Decision

Caption: Tiered workflow for toxicity assessment of ethyl (2S)-2-bromo-2-cyclopropylacetate.

Part 3: A Framework for Experimental Thermal Stability Assessment

Understanding the thermal stability of a compound is critical for safe handling, storage, and scale-up. The goal is to identify the onset temperature of decomposition and the potential for hazardous exothermic reactions.[13]

Standard Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for assessing thermal stability.[14][15][16]

3.1.1 Differential Scanning Calorimetry (DSC) (ASTM E537)

  • Rationale: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[17] It is an excellent screening tool for detecting exothermic decomposition events that could lead to a thermal runaway.[15]

  • Experimental Protocol:

    • Accurately weigh 1-5 mg of ethyl (2S)-2-bromo-2-cyclopropylacetate into a hermetically sealed DSC pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Monitor the heat flow as a function of temperature.

    • An exothermic peak indicates a decomposition event. The onset temperature of this peak is a key stability parameter.

3.1.2 Thermogravimetric Analysis (TGA)

  • Rationale: TGA measures the change in mass of a sample as a function of temperature.[15] It is used to determine the temperatures at which the compound degrades and to quantify mass loss.

  • Experimental Protocol:

    • Weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

    • The resulting curve provides information on decomposition temperatures and the presence of volatile components.

The following diagram outlines the logical flow for thermal stability analysis:

Thermal_Stability_Workflow Start Sample of Ethyl (2S)-2-bromo-2-cyclopropylacetate DSC Differential Scanning Calorimetry (DSC) ASTM E537 Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA Data_Analysis Correlated Data Analysis DSC->Data_Analysis DSC->Data_Analysis Provides onset temp & exotherm energy (ΔHd) TGA->Data_Analysis TGA->Data_Analysis Provides mass loss vs. temp Report Thermal Hazard Report: - Onset of Decomposition - Enthalpy of Decomposition (ΔHd) - Mass Loss Profile - Hazardous Products Identification Data_Analysis->Report

Caption: Workflow for the thermal stability assessment of a chemical compound.

Interpretation of Thermal Data
  • DSC Data: A sharp exothermic peak with a low onset temperature suggests a high potential for a thermal hazard. The energy released (enthalpy of decomposition) can be quantified to assess the severity of the event.

  • TGA Data: The TGA data should be correlated with the DSC results. A mass loss that coincides with a DSC exotherm confirms that the event is a decomposition reaction.

  • Hazardous Decomposition Products: An SDS for a related compound suggests that combustion can produce carbon oxides and hydrogen bromide (HBr).[3] It is crucial to consider that thermal decomposition under inert conditions may produce different, potentially hazardous, byproducts. Further analysis, such as TGA coupled with mass spectrometry (TGA-MS), would be required for definitive identification of decomposition products.

Summary of Key Data and Recommended Actions

The following tables summarize the currently known data and the proposed experimental plan to fill the existing knowledge gaps.

Table 1: Summary of Known and Predicted Hazard Data

ParameterDataSource
GHS Hazard Statements H302+H332, H315, H319, H335PubChem[2]
Acute Oral Toxicity Harmful if swallowedPubChem[2]
Acute Inhalation Toxicity Harmful if inhaledPubChem[2]
Skin Irritation Causes skin irritationPubChem[2]
Eye Irritation Causes serious eye irritationPubChem[2]
Respiratory Irritation May cause respiratory irritationPubChem[2]
Hazardous Combustion Products Carbon dioxide, carbon monoxide, hydrogen bromide (HBr)Apollo Scientific SDS[3]

Table 2: Proposed Experimental Plan for Comprehensive Safety Assessment

Area of AssessmentRecommended Test/MethodologyRationale and Key Outputs
In Vitro Toxicity Cytotoxicity Assay (e.g., MTT)Determine basal cytotoxicity (IC50) for dose-ranging.
Bacterial Reverse Mutation Test (Ames Test, OECD 471)Assess mutagenic potential.
In Vivo Acute Toxicity Acute Oral Toxicity (OECD 423)Determine LD50 and GHS classification.
Thermal Stability Differential Scanning Calorimetry (DSC)Identify onset temperature and energy of decomposition.
Thermogravimetric Analysis (TGA)Quantify mass loss during decomposition.
TGA coupled with Mass Spectrometry (TGA-MS)Identify hazardous decomposition products.

Conclusion

While specific experimental data on the toxicity and thermal stability of ethyl (2S)-2-bromo-2-cyclopropylacetate is currently lacking, a combination of GHS classifications, structural alerts, and a systematic experimental approach can provide the necessary information for a robust risk assessment. The protocols and frameworks outlined in this guide are designed to generate the critical data required by researchers, scientists, and drug development professionals to handle this compound safely, anticipate potential liabilities, and make informed decisions throughout the development lifecycle. Adherence to established guidelines, such as those from the OECD, ensures the generation of high-quality, reproducible data that is accepted by regulatory bodies worldwide.

References

  • Guidelines for the Testing of Chemicals - OECD. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. Available at: [Link]

  • OECD Guidelines: A Pillar of Chemical Safety and Laboratory Testing - YesWeLab. Available at: [Link]

  • Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry - ASTM. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 2. Available at: [Link]

  • Thermal Stability: Essential Testing for Advanced Materials - Zeal Instruments. Available at: [Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties - Lab Manager. Available at: [Link]

  • Summary of Methods for Testing the Thermodynamic Properties of Materials - Universallab. Available at: [Link]

  • Thermal Stability: A Review of Methods and Interpretation of Data - ACS Publications. Available at: [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate | C7H11BrO2 | CID 44222804 - PubChem. Available at: [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate - ChemBK. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities - Docentes FCT NOVA. Available at: [Link]

  • Cyclopropane - Grokipedia. Available at: [Link]

  • Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis and N-Alkylation Strategies Using Ethyl (2S)-2-Bromo-2-Cyclopropylacetate in MDM2-p53 Inhibitor Development

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Scientific Context The disruption of the MDM2-p53 protein-protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Scientific Context

The disruption of the MDM2-p53 protein-protein interaction (PPI) is a highly validated therapeutic strategy in oncology[1]. MDM2 acts as an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53. By inhibiting this interaction, wild-type p53 function can be restored, triggering cell cycle arrest and apoptosis in cancerous cells[1].

Recent advancements in drug design have transitioned from piperidinone cores to morpholinone scaffolds (such as AM-8735), which exhibit significantly improved metabolic stability and pharmacokinetic profiles[2]. A critical structural feature of these next-generation inhibitors is the incorporation of a cyclopropyl-alkyl moiety, which perfectly occupies the Phe19(p53) binding pocket of the MDM2 protein to maximize hydrophobic contacts[3].

To install this crucial moiety with precise stereocontrol, ethyl (2S)-2-bromo-2-cyclopropylacetate is utilized as a premium chiral building block. This application note details the mechanistic rationale and self-validating protocols for utilizing this electrophile in the stereoselective N-alkylation of morpholinone cores.

Mechanistic Insights: Stereocontrol and Causality

The coupling of ethyl (2S)-2-bromo-2-cyclopropylacetate to a secondary amine (the morpholinone core) proceeds via a bimolecular nucleophilic substitution ( ) mechanism.

The Causality of Reagent Selection
  • Stereochemical Inversion: The attack by the morpholinone nitrogen on the -carbon of the (2S)-bromo ester results in a Walden inversion, yielding the desired (2R)-configuration in the intermediate.

  • Suppression of Racemization (Base Selection): The -proton of ethyl 2-bromo-2-cyclopropylacetate is highly acidic due to the electron-withdrawing effects of both the ester carbonyl and the adjacent bromine atom. If a strong base (e.g., Sodium Hydride, NaH) is used at ambient temperature, rapid deprotonation occurs, forming an enolate intermediate that destroys the stereocenter (racemization)[3]. Therefore, achieving high enantiomeric excess ( ) dictates the use of milder bases (like ) or strictly cryogenic conditions if NaH is deployed.

  • Solvent Dynamics: Polar aprotic solvents like DMF or DMAc are required to solvate the base cations and leave the amine nucleophile "naked" and reactive. However, elevated temperatures in DMF exacerbate enolization. A controlled temperature gradient (0 °C to 15 °C) is the causal factor for balancing kinetics against -deprotonation.

Visualizations of Pathways and Workflows

MDM2_p53 p53 p53 (Tumor Suppressor) MDM2 MDM2 (E3 Ligase) p53->MDM2 Transcriptional Activation Proteasome Proteasomal Degradation p53->Proteasome Degradation Apoptosis Cell Cycle Arrest / Apoptosis p53->Apoptosis Restored Function MDM2->p53 Ubiquitination & Inhibition Inhibitor Morpholinone Inhibitor (e.g., AM-8735) Inhibitor->MDM2 Binds Phe19, Trp23, Leu26 Pockets

Fig 1: MDM2-p53 Signaling Pathway and Mechanism of Morpholinone Inhibition.

SynthWorkflow Reactant1 Morpholinone Core (Secondary Amine) Condition Base: Cs2CO3, Solvent: DMF Temp: 0°C to 15°C Reactant1->Condition Reactant2 Ethyl (2S)-2-bromo-2-cyclopropylacetate (Chiral Electrophile) Reactant2->Condition Intermediate N-Alkylated Intermediate (Inversion of Configuration -> 2R) Condition->Intermediate SN2 Reaction Validation Chiral HPLC & NMR Validation (ee > 98%) Intermediate->Validation In-Process Control Product MDM2 Inhibitor API (Downstream Processing) Validation->Product Confirmed Stereopurity

Fig 2: Stereoselective N-Alkylation Workflow with In-Process Controls.

Quantitative Data: Reaction Optimization

The table below summarizes the causal relationship between reaction conditions and the preservation of enantiomeric purity during the N-alkylation of the morpholinone core.

EntryBase (Equiv)SolventTemperature ProfileYield (%) (%)Mechanistic Observation
1NaH (1.5 eq)DMF25 °C (Ambient)82%< 50%Pronounced racemization due to rapid -proton enolization[3].
2NaH (1.2 eq)THF / DMF-20 °C to 0 °C75%88%Lower temperature suppresses enolization but slows displacement.
3 (2.0 eq) 60 °C60%92%Mild base preserves , but heterogeneous reaction limits total conversion.
4 (1.5 eq) DMF 0 °C to 15 °C 86% > 98% Optimal balance: Cesium effect enhances nucleophilicity while preventing racemization.

Experimental Protocol: Self-Validating Stereoselective N-Alkylation

This protocol is designed as a self-validating system. Step 4 (In-Process Control) ensures that stereochemical integrity is quantitatively confirmed before downstream resource expenditure.

Materials Required:

  • Morpholinone core intermediate (1.0 equiv, approx. 10 mmol)

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.2 equiv, 12 mmol)

  • Cesium Carbonate ( ), anhydrous, finely powdered (1.5 equiv, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to limiting reagent)

  • Saturated aqueous , Ethyl Acetate (EtOAc), Brine.

Step-by-Step Methodology:

  • Preparation of the Amine Nucleophile:

    • Charge a flame-dried, argon-purged round-bottom flask with the morpholinone core (10 mmol) and anhydrous DMF (50 mL).

    • Stir until complete dissolution is achieved.

    • Cool the reaction mixture to exactly 0 °C using an ice/water bath.

  • Base Addition and Electrophile Introduction:

    • Add finely powdered anhydrous (15 mmol) in one portion. Stir at 0 °C for 15 minutes to allow for pre-organization of the nucleophile.

    • Crucial Step: Add ethyl (2S)-2-bromo-2-cyclopropylacetate (12 mmol) dropwise via a syringe pump over 30 minutes to prevent localized exothermic spikes that could trigger enolization.

  • Controlled Propagation:

    • Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to 15 °C over an additional 4 hours.

    • Causality: Restricting the maximum temperature to 15 °C completely suppresses the formation of the (2S)-enolate, locking the reaction into a pure pathway[3].

  • In-Process Control (IPC) & Self-Validation:

    • At hours, withdraw a 50 aliquot. Quench with 100 sat. and extract with 200 EtOAc.

    • Analyze the organic layer via LC-MS for conversion (>95% required) and Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess ( ). Do not proceed to workup until the is validated.

  • Quenching and Workup:

    • Upon IPC validation, quench the bulk reaction mixture by pouring it into 100 mL of ice-cold saturated aqueous .

    • Extract the aqueous layer with EtOAc (3 x 75 mL).

    • Wash the combined organic layers with 10% aqueous citric acid (50 mL) to remove unreacted amines, followed by 5% (50 mL), water (3 x 50 mL to remove DMF), and brine (50 mL)[3].

    • Dry over anhydrous , filter, and concentrate under reduced pressure to yield the (2R)-N-alkylated intermediate.

References

  • Gonzalez, A. Z., et al. (2014). Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(6), 2472–2488. URL:[Link]

  • Rew, Y., et al. (2011).Piperidinone derivatives as mdm2 inhibitors for the treatment of cancer. PCT Int. Appl. WO2011153509A1.

Sources

Application

Application Notes and Protocols: Cross-Coupling Reactions of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Introduction: The Value of the Cyclopropyl Moiety in Modern Chemistry The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug development.[1] Its unique stereoelectronic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of the Cyclopropyl Moiety in Modern Chemistry

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug development.[1] Its unique stereoelectronic properties—a result of its significant ring strain and sp2-hybridized character—impart favorable characteristics to parent molecules, including enhanced metabolic stability, improved potency, and desirable conformational rigidity. Ethyl (2S)-2-bromo-2-cyclopropylacetate serves as a critical chiral building block, providing a direct and stereocontrolled route to introduce this valuable three-membered ring into complex molecular architectures.[2][3]

This guide provides an in-depth exploration of key cross-coupling methodologies for ethyl (2S)-2-bromo-2-cyclopropylacetate, offering detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals. The protocols described herein are designed to be robust and adaptable, serving as a strong foundation for laboratory application.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5][6] Its functional group tolerance and relatively mild conditions make it a first-choice strategy for arylating the chiral cyclopropyl core.

Scientific Rationale & Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[7] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl (2S)-2-bromo-2-cyclopropylacetate.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos or RuPhos, are often superior as they accelerate the rate-limiting reductive elimination step, which can be challenging for sterically demanding secondary alkyl halides.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L₂-Br (R¹ = cyclopropyl ester) OxAdd->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation PdII_Coupling R¹-Pd(II)L₂-R² (R² = Aryl/Vinyl) Transmetalation->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Regeneration Product R¹-R² Product RedElim->Product Substrate R¹-Br Substrate->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation

Figure 1. Catalytic Cycle for Suzuki-Miyaura Coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%) or a suitable precatalyst[7]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous Toluene/Water or 1,4-Dioxane/Water (e.g., 10:1 v/v)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (N₂ or Ar), add the arylboronic acid, palladium catalyst, and ligand.

  • Add ethyl (2S)-2-bromo-2-cyclopropylacetate followed by the base.

  • Add the degassed solvent system via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired α-aryl-cyclopropylacetate.

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst / Ligand SystemBaseSolventTemp (°C)Yield RangeNotesReference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90-110Good to ExcellentBroad scope for various aryl and heteroaryl bromides.[9][9]
[Pd(η³-C₃H₅)Cl]₂ / TetraphosphineK₂CO₃Dioxane100HighEffective for aryl chlorides and bromides.[8]
Pd₂dba₃ / Buchwald LigandsKFDioxane110GoodEffective for coupling with 2-pyridyl nucleophiles.[10][10]
Pd(dppf)Cl₂Na₂CO₃DME/H₂O80Moderate to GoodRetains stereochemistry of cyclopropylboronic acids.[11][11]

Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[12] Adapting this methodology to secondary alkyl halides like ethyl (2S)-2-bromo-2-cyclopropylacetate allows for the direct synthesis of chiral α-amino acid derivatives.

Scientific Rationale & Mechanistic Overview

Similar to the Suzuki coupling, this reaction relies on a Pd(0)/Pd(II) catalytic cycle.[13] A key difference is the formation of a palladium-amido intermediate after the amine coordinates to the Pd(II) center and is deprotonated by the base. Reductive elimination from this intermediate furnishes the C-N bond.

Expert Insight: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine or the initial amine-Pd complex without competing in side reactions.[14] Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are essential to facilitate the crucial C-N reductive elimination step.[15][16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Intermediate R¹-Pd(II)L-Br (R¹ = cyclopropyl ester) OxAdd->PdII_Intermediate AmineCoord Amine Coordination PdII_Intermediate->AmineCoord PdII_Amine_Complex [R¹-Pd(II)L(HNR²R³)]⁺Br⁻ AmineCoord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido R¹-Pd(II)L-NR²R³ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ Product RedElim->Product Substrate R¹-Br Substrate->OxAdd Amine HNR²R³ Amine->AmineCoord

Figure 2. Catalytic Cycle for Buchwald-Hartwig Amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-3 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LHMDS) (1.5 - 2.0 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Caution: NaOtBu and LHMDS are strong bases; handle with care in a glovebox or under a robust inert atmosphere.

  • In an inert atmosphere glovebox, add the palladium precatalyst and the base to a dry reaction vessel.

  • Add the solvent, followed by the amine, and stir for a few minutes.

  • Add the ethyl (2S)-2-bromo-2-cyclopropylacetate to the mixture.

  • Seal the vessel and remove it from the glovebox. Heat with vigorous stirring. Reactions can often proceed at room temperature or with gentle heating (40-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Cool the reaction and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst / Ligand SystemBaseSolventTemp (°C)Substrate ScopeNotesReference
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110AnilinesGeneral conditions for aryl amines.[13][13]
Pd₂dba₃ / XPhosNaOtBuTolueneRT - 100Primary, secondary aminesHighly active system for a broad range of amines.[14]
Pd(OAc)₂ / adYPhosK₃PO₄tAmylOHRTCyclopropylamineSpecialized ligand for coupling cyclopropylamine itself.[17][17]
NiCl₂(glyme) / Diamine LigandMn powderDMARTCyclopropylamines (from NHP Esters)Nickel-catalyzed reductive coupling offers an alternative pathway.

Sonogashira Coupling: Accessing Chiral Alkynyl Cyclopropanes

The Sonogashira coupling provides a direct method for forming a bond between an sp³-hybridized carbon and an sp-hybridized carbon, linking the cyclopropyl core to a terminal alkyne.[18][19] This reaction is traditionally catalyzed by a combination of palladium and a copper(I) co-catalyst.

Scientific Rationale & Mechanistic Overview

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the alkyl bromide is followed by transmetalation from a copper(I) acetylide intermediate. This key intermediate is generated in the copper cycle, where the terminal alkyne reacts with a Cu(I) salt in the presence of a base.[20]

Expert Insight: For stereospecific couplings involving chiral α-bromo carbonyl compounds, the presence of a directing group can be essential. While the ester on the title compound is a weak directing group, analogous systems using carboxamides have shown that coordination of the copper acetylide to the carbonyl moiety can facilitate the reaction and ensure retention of stereochemistry.[21] The use of a copper catalyst and a suitable ligand like bathophenanthroline is crucial for achieving high enantiospecificity in such cases.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate R¹-Pd(II)L₂-Br Pd0->PdII_Intermediate Oxidative Addition (R¹-Br) PdII_Coupling R¹-Pd(II)L₂-C≡CR² PdII_Intermediate->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Product_Pd R¹-C≡CR² PdII_Coupling->Product_Pd Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuX->Cu_Acetylide Acetylide Formation Cu_Acetylide->PdII_Intermediate Cu_Acetylide->CuX Alkyne H-C≡CR² + Base Alkyne->CuX

Figure 3. Interconnected Catalytic Cycles in Sonogashira Coupling.
Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 equiv)

  • Terminal alkyne (1.5 - 2.0 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • An amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA)) (serves as base and often as solvent)

  • Anhydrous co-solvent if needed (e.g., THF, DMF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ and CuI.

  • Add the degassed amine solvent (e.g., Triethylamine).

  • Add the terminal alkyne via syringe, followed by ethyl (2S)-2-bromo-2-cyclopropylacetate.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS. The formation of an amine hydrobromide salt precipitate is often observed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
Catalyst / Co-catalystBaseSolventTemp (°C)Yield RangeNotesReference
Pd(PPh₃)₂Cl₂ / CuITEATEA40-60GoodClassic conditions, suitable for a range of alkynes.[20][20]
Pd(OAc)₂ / PPh₃ / CuIiPr₂NHToluene80Moderate to GoodCopper-free variations are possible but may require higher temperatures.[19]
CuBr / BathophenanthrolineK₂CO₃Dioxane80Good (for amides)Stereoretentive coupling achieved with carboxamide directing groups.[21][21]

Conclusion and Future Outlook

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a versatile and powerful chiral building block. The cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide robust and reliable pathways to synthesize a diverse array of α-substituted cyclopropyl esters. These products are of significant interest in the fields of medicinal chemistry and materials science. Further exploration into other cross-coupling reactions, such as Negishi, Kumada, and Heck-type couplings, will undoubtedly expand the synthetic utility of this valuable intermediate.[22][23][24] As catalyst and ligand design continues to advance, the scope and efficiency of these transformations are expected to improve, enabling the synthesis of increasingly complex and valuable molecules.

References

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  • Benchchem. (2025). Unlocking the Potential of Ethyl 2-Cyclopropylideneacetate: A Technical Guide for Researchers. Benchchem. [Available at: https://www.benchchem.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Available at: https://www.organic-synthesis.org/root/buchwald-hartwig-coupling]
  • Anonymous. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis.
  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Available at: https://pubmed.ncbi.nlm.nih.gov/31166642/]
  • Anonymous. (2007). Palladium Catalyzed Cross-Coupling Reaction of Stereodefined Cyclopropylboronic Acids with N-Heterocycl Bromides. Taylor & Francis. [Available at: https://www.tandfonline.com/doi/abs/10.1080/00397910701572883]
  • Sigma-Aldrich. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Sigma-Aldrich. [Available at: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh303c63c3]
  • Echemi. (n.d.). ETHYL 2-BROMO-2-CYCLOPROPYLACETATE SDS. Echemi.com. [Available at: https://www.echemi.
  • Littke, A. F., & Fu, G. C. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/jo0159160]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_10%3A_Reactions_of_the_Carbonyl_Group/Sonogashira_Coupling]
  • Anonymous. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
  • Fluorochem. (n.d.). ethyl 2-bromo-2-cyclopropylacetate. Fluorochem. [Available at: https://www.fluorochem.co.uk/p/f984699]
  • PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. PubChem. [Available at: https://pubchem.ncbi.nlm.nih.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Available at: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Available at: https://myers.chemistry.harvard.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Available at: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
  • Anonymous. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. [Available at: https://pubmed.ncbi.nlm.nih.gov/41307432/]
  • Anonymous. (2016). Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product and its diversification in water. PMC. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5104996/]

Sources

Method

Application Note: Stereospecific Alkylation Workflows Utilizing Ethyl (2S)-2-bromo-2-cyclopropylacetate

Executive Summary & Chemical Context Ethyl 2-bromo-2-cyclopropylacetate is a highly valued chiral building block in medicinal chemistry, most notably utilized in the synthesis of morpholinone- and piperidinone-based MDM2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Ethyl 2-bromo-2-cyclopropylacetate is a highly valued chiral building block in medicinal chemistry, most notably utilized in the synthesis of morpholinone- and piperidinone-based MDM2–p53 protein-protein interaction inhibitors[1],[2]. Historically, the installation of this cyclopropylacetate moiety relied on the N-alkylation of scaffolds using the racemic electrophile, followed by resource-intensive chiral preparative HPLC to isolate the active, faster-eluting diastereomer[1].

By transitioning to the enantiopure ethyl (2S)-2-bromo-2-cyclopropylacetate , researchers can achieve highly stereospecific alkylation (via SN​2 inversion), directly yielding the desired (2R)-configured product. Beyond classical polar pathways, this versatile motif is also increasingly utilized as an alkyl radical precursor in electrochemically enabled radical-polar crossover methodologies[3]. This guide details the mechanistic rationale and optimized protocol to successfully utilize this chiral electrophile in polar SN​2 reactions while avoiding the ubiquitous pitfall of base-catalyzed racemization.

Mechanistic Causality: The Racemization Trap

Why standard alkylation protocols fail with chiral α -bromo esters.

In standard racemic protocols, strong bases such as Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF) are employed to drive the alkylation to completion[1]. However, when utilizing the (2S)-enantiomer, these conditions are highly detrimental. The α -proton of ethyl (2S)-2-bromo-2-cyclopropylacetate is highly acidic due to the synergistic electron-withdrawing effects of the adjacent ester carbonyl and the electronegative bromine atom.

Exposure to strong, unhindered bases rapidly deprotonates this position, forming an achiral enolate intermediate. Subsequent reprotonation or alkylation from this planar state results in a racemic mixture, completely negating the value of the enantiopure starting material. To achieve a self-validating, high-fidelity stereospecific transfer, the reaction must be biased heavily toward the SN​2 pathway over enolization.

G Electrophile Ethyl (2S)-2-bromo-2-cyclopropylacetate (Chiral Electrophile) SN2_TS S_N2 Transition State (Stereochemical Inversion) Electrophile->SN2_TS + Nucleophile (Mild Base, 0°C) Enolization Base-Catalyzed Enolization (Excess/Strong Base) Electrophile->Enolization Competing Pathway (Strong Base, RT) Nucleophile Target Nucleophile Nucleophile->SN2_TS Desired_Product (2R)-Alkylated Product (High Enantiopurity) SN2_TS->Desired_Product Inversion Enolate Achiral Enolate Intermediate Enolization->Enolate Racemic_Product Racemic Alkylated Product (Loss of Stereocontrol) Enolate->Racemic_Product + Nucleophile

Fig 1: Mechanistic divergence between stereospecific SN2 alkylation and base-catalyzed racemization.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and stereochemical fidelity. It highlights why moving away from traditional NaH/DMF systems is mandatory for enantioselective workflows.

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)e.e. of Product (%)Mechanistic Outcome
1NaH (1.5)DMF2512>95<10Rapid enolization; near-complete racemization.
2 K2​CO3​ (2.0)DMF25187582Moderate SN​2 ; partial racemization over time.
3DIPEA (2.0)THF60244099Excellent fidelity; poor kinetics/yield.
4 Cs2​CO3​ (1.5) MeCN 0 to 25 16 88 >98 Optimal balance of nucleophile activation and stereoretention.

Step-by-Step Protocol: Enantioselective N-Alkylation

Objective: Alkylation of a morpholinone/piperidinone core utilizing ethyl (2S)-2-bromo-2-cyclopropylacetate with strict retention of stereochemical integrity via SN​2 inversion.

Reagents & Materials
  • Target Nucleophile (e.g., Morpholinone scaffold): 1.0 mmol

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate : 1.2 mmol (1.2 equiv)

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous, finely powdered): 1.5 mmol (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN): 10 mL

  • Saturated aqueous NH4​Cl : For reaction quench

Phase 1: Nucleophile Activation
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous argon stream.

  • Add the target nucleophile (1.0 mmol) and anhydrous Cs2​CO3​ (1.5 mmol) to the flask.

  • Suspend the mixture in 8 mL of anhydrous MeCN. Stir vigorously at room temperature for 30 minutes.

Expert Insight: Finely powdered Cs2​CO3​ is critical. The "cesium effect" enhances the solubility and nucleophilicity of the resulting anion in polar aprotic solvents without creating a highly basic bulk solution that would threaten the chiral electrophile.

Phase 2: Electrophile Introduction
  • Cool the suspension to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Dissolve ethyl (2S)-2-bromo-2-cyclopropylacetate (1.2 mmol) in 2 mL of anhydrous MeCN.

  • Add the electrophile solution dropwise over 15 minutes to the cooled reaction mixture.

Expert Insight: Dropwise addition at 0 °C prevents localized concentration spikes of the electrophile, minimizing the risk of base-catalyzed degradation while suppressing the activation energy required for enolization.

Phase 3: Reaction Progression & Self-Validation
  • Maintain the reaction at 0 °C for 2 hours.

  • Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 14 hours.

Expert Insight (Self-Validating System): Monitor the reaction via LC-MS at the 2-hour and 16-hour marks. The absence of the des-bromo degradation product (ethyl 2-cyclopropylacetate) validates that the reaction is proceeding cleanly via SN​2 without unwanted enolization/reduction pathways.

Phase 4: Quench and Isolation
  • Quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

Expert Insight: This mildly acidic quench immediately neutralizes any remaining base, locking the stereocenters and preventing post-reaction racemization during workup—a critical step to ensure the measured e.e. reflects the true reaction fidelity.

  • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (typically a Hexanes/EtOAc gradient) to isolate the enantiopure (2R)-alkylated product.

Sources

Application

preparation of pharmaceutical API intermediates from ethyl (2S)-2-bromo-2-cyclopropylacetate

Application Note: Stereospecific Synthesis of Advanced API Intermediates from Ethyl (2S)-2-bromo-2-cyclopropylacetate Executive Summary Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly versatile, chiral building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereospecific Synthesis of Advanced API Intermediates from Ethyl (2S)-2-bromo-2-cyclopropylacetate

Executive Summary

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly versatile, chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique structural motif—a cyclopropyl ring adjacent to an alpha-bromo ester—provides critical steric and lipophilic properties necessary for target engagement in oncology pathways, notably in MDM2-p53 and PARP1 inhibition. This technical guide details the mechanistic rationale, optimized reaction conditions, and self-validating protocols for utilizing this intermediate in asymmetric N-alkylation and Michaelis-Arbuzov reactions.

Mechanistic Rationale & Structural Significance

The pharmaceutical utility of ethyl (2S)-2-bromo-2-cyclopropylacetate stems from two primary features:

  • The Cyclopropyl Moiety : In the design of MDM2-p53 protein-protein interaction inhibitors (such as morpholinone or piperidinone derivatives), the cyclopropyl group is perfectly sized to occupy the Phe19(p53) binding pocket of the MDM2 protein[1]. This maximizes hydrophobic contacts while maintaining a low molecular weight and optimal hepatocyte stability compared to larger alkyl substituents like isopropyl or tert-butyl groups[2].

  • The Chiral Alpha-Bromo Ester : The (2S) stereocenter allows for stereospecific nucleophilic substitution ( SN​2 ). When reacted with lactam nitrogen nucleophiles, the reaction proceeds with complete inversion of configuration, yielding the (2R) stereocenter in the final API. Preserving this enantiomeric purity is paramount, as the spatial orientation of the cyclopropyl group dictates the binding affinity to the target protein[2].

Synthetic Divergence and Workflows

The reactivity of the alpha-bromo ester enables divergent synthetic pathways depending on the nucleophile introduced:

  • Pathway 1: Asymmetric N-Alkylation . Deprotonation of a secondary amine/amide by a strong base generates a nucleophile that displaces the bromide. This is heavily utilized in synthesizing morpholinone-based MDM2 inhibitors[1][2].

  • Pathway 2: Michaelis-Arbuzov Reaction . Reaction with triethyl phosphite yields chiral phosphonate esters. These are critical intermediates in Horner-Wadsworth-Emmons (HWE) olefinations for the synthesis of PARP1 inhibitors[3].

SynthesisPathways Start Ethyl (2S)-2-bromo- 2-cyclopropylacetate Sub1 N-Alkylation (SN2 Inversion) Start->Sub1 NaH, DMF, 0°C Sub2 Michaelis-Arbuzov Reaction Start->Sub2 P(OEt)3, 130°C Prod1 (2R)-N-Alkyl Morpholinones Sub1->Prod1 Prod2 Chiral Phosphonate Esters Sub2->Prod2 API1 MDM2-p53 Inhibitors Prod1->API1 API2 PARP1 Inhibitors Prod2->API2

Divergent synthetic pathways of ethyl (2S)-2-bromo-2-cyclopropylacetate in API synthesis.

Reaction Optimization & Quantitative Data

For the N-alkylation of morpholinone derivatives, the choice of base and solvent is critical to prevent the competitive enolization of the alpha-bromo ester, which would lead to racemization of the (2S) stereocenter. Polar aprotic solvents like DMF solvate the sodium cation effectively, leaving a "naked" and highly reactive nitrogen anion, ensuring the SN​2 pathway outcompetes E2 elimination or enolization.

Table 1: Optimization of N-Alkylation Conditions for MDM2 Intermediates

SolventBaseTemperature ProfileYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
THFK₂CO₃25 °C (12 h)45%98%Weak base; incomplete conversion.
THFNaH0 °C to 25 °C (12 h)65%98%Poor solubility of Na-salt limits reaction rate.
DMF NaH 0 °C to 25 °C (12 h) 82% >99% Optimal SN​2 inversion; high nucleophilicity.
DMFLiHMDS-78 °C to 25 °C (2 h)78%94%Strong base induces trace enolization/racemization.

Data synthesized from standard optimization workflows for morpholinone MDM2 inhibitors.[2]

Experimental Protocols

Protocol A: Stereospecific N-Alkylation (Synthesis of MDM2 Inhibitor Intermediates)

Causality Focus: Sodium hydride (NaH) is used to irreversibly deprotonate the weakly acidic lactam. The reaction must be initiated at 0 °C to control the exothermic deprotonation and prevent thermal degradation or racemization of the incoming chiral electrophile.

  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask under an argon atmosphere.

  • Deprotonation : Dissolve the morpholinone or piperidinone core (10.0 mmol) in anhydrous DMF (20 mL). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition : Carefully add NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the nitrogen anion[2].

  • Electrophile Addition : Dissolve ethyl (2S)-2-bromo-2-cyclopropylacetate (11.0 mmol, 1.1 equiv) in anhydrous DMF (10 mL). Add this solution dropwise over 15 minutes to the reaction mixture at 0 °C[1].

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 12 hours.

  • Quenching & Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Dilute with diethyl ether (50 mL). Wash the organic layer sequentially with 10% citric acid (20 mL), 5% NaHCO₃ (20 mL), water (3 × 20 mL, to remove DMF), and brine (20 mL)[2].

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to afford the (2R)-N-alkylated product.

Protocol B: Michaelis-Arbuzov Reaction (Synthesis of PARP1 Inhibitor Intermediates)

Causality Focus: This reaction requires elevated temperatures (130 °C) to overcome the activation energy of the initial SN​2 attack by the neutral phosphite phosphorus on the sterically hindered alpha-carbon. The subsequent collapse of the intermediate expels ethyl bromide gas, driving the equilibrium forward.

  • Setup : In a 50 mL sealed heavy-walled pressure vessel equipped with a magnetic stir bar, add ethyl (2S)-2-bromo-2-cyclopropylacetate (10.0 mmol, 1.0 equiv).

  • Reagent Addition : Add triethyl phosphite (13.0 mmol, 1.3 equiv). Note: Triethyl phosphite acts as both the nucleophile and the solvent[4].

  • Heating : Purge the vessel with nitrogen, seal it securely, and heat the mixture to 130 °C using an oil bath for 24 hours[3][4].

  • Monitoring : Monitor the reaction via GC-MS or TLC to ensure complete consumption of the bromo ester.

  • Workup : Cool the reaction to room temperature. The byproduct, ethyl bromide, largely evaporates upon opening the vessel (ensure this is performed in a well-ventilated fume hood).

  • Purification : Directly load the crude residue onto a reversed-phase Combi-flash chromatography system or perform vacuum distillation to isolate the pure chiral ethyl 2-cyclopropyl-2-(diethoxyphosphoryl)acetate[3].

Trustworthiness & Self-Validating Systems

To ensure the integrity of the (2S) stereocenter during these transformations, the following In-Process Controls (IPCs) must be integrated into the workflow:

  • Chiral HPLC Validation : Before proceeding to downstream API synthesis, the enantiomeric excess of the N-alkylated product must be verified. Use an analytical Chiral HPLC system with a CHIRALPAK AS or AD column (isopropanol/hexanes mobile phase)[4]. A baseline separation of the (2R) and (2S) enantiomers will confirm that SN​2 inversion occurred without competitive E1cB /enolization pathways.

  • Mass Balance & Byproduct Tracking : In Protocol A, track the formation of the elimination byproduct (ethyl 2-cyclopropylideneacetate) via LC-MS. If elimination exceeds 5%, re-evaluate the basicity of the system and ensure strict temperature control during the electrophile addition.

References

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction. Journal of Medicinal Chemistry - ACS Publications.1

  • WO2023141290A1 - Parp1 inhibitors and uses thereof. Google Patents. 3

  • Photoenzymatic Generation of Unstabilized Alkyl Radicals: An Asymmetric Reductive Cyclization. Amazon S3. 4

Sources

Method

Revolutionizing Chiral Scaffolds: A Deep Dive into Stereoselective Substitution Reactions of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery The cyclopropyl motif, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in medicinal chemistry.[1] Its inherent rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Cyclopropanes in Modern Drug Discovery

The cyclopropyl motif, a seemingly simple three-membered carbocycle, has emerged as a powerhouse in medicinal chemistry.[1] Its inherent ring strain imparts unique conformational rigidity and electronic properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates.[1] Among the vast landscape of cyclopropyl-containing building blocks, chiral variants like ethyl (2S)-2-bromo-2-cyclopropylacetate represent a particularly valuable class of synthons.[2][] The defined stereochemistry at the C2 position offers a critical handle for the stereocontrolled introduction of diverse functionalities, enabling the precise construction of complex, three-dimensional molecular architectures essential for selective interaction with biological targets.

This comprehensive guide provides an in-depth exploration of the stereoselective substitution reactions of ethyl (2S)-2-bromo-2-cyclopropylacetate. We will dissect the underlying mechanistic principles that govern these transformations, from classic SN2 reactions to more nuanced pathways involving neighboring group participation. Furthermore, this document will furnish detailed, field-proven protocols for key substitution reactions, empowering researchers and drug development professionals to harness the full potential of this versatile chiral building block.

Mechanistic Underpinnings: Controlling Stereochemical Fate

The stereochemical outcome of a substitution reaction at the chiral center of ethyl (2S)-2-bromo-2-cyclopropylacetate is dictated by the operative reaction mechanism. A thorough understanding of these pathways is paramount for the rational design of synthetic strategies that deliver the desired stereoisomer.

The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[4][5] This "backside attack" invariably leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as the Walden inversion.[5][6]

In the context of ethyl (2S)-2-bromo-2-cyclopropylacetate, a successful SN2 reaction with a nucleophile (Nu⁻) will yield the corresponding (2R)-substituted product. The rate of an SN2 reaction is sensitive to steric hindrance around the electrophilic carbon.[5] While the cyclopropyl group does introduce some steric bulk, the secondary nature of the carbon atom still allows for SN2 reactions to proceed, particularly with smaller, potent nucleophiles.[7] The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are known to favor SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity.[8]

Diagram 1: SN2 Reaction Mechanism

Caption: Concerted backside attack in an SN2 reaction leads to inversion of stereochemistry.

A fascinating and powerful phenomenon that can alter the stereochemical course of a substitution reaction is neighboring group participation (NGP), also known as anchimeric assistance.[9][10] In this mechanism, a group within the substrate molecule, typically possessing a lone pair of electrons or a π-system, acts as an internal nucleophile.[10] This internal attack displaces the leaving group in an initial intramolecular SN2 reaction, forming a cyclic intermediate.[10] The external nucleophile then attacks this intermediate in a second intermolecular SN2 reaction. Since this process involves two successive inversions of stereochemistry, the net result is retention of the original configuration.[10]

The cyclopropyl group itself can act as a neighboring group.[9][11] The Walsh orbitals of the cyclopropane ring have significant p-character and can overlap with the σ* orbital of the C-Br bond, facilitating the departure of the bromide ion and leading to the formation of a non-classical carbocation intermediate.[9] Subsequent attack by a nucleophile can then occur, often with retention of stereochemistry.

Diagram 2: Neighboring Group Participation by the Cyclopropyl Ring

Caption: NGP by the cyclopropyl ring results in retention of stereochemistry.

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for conducting stereoselective substitution reactions on ethyl (2S)-2-bromo-2-cyclopropylacetate. These have been optimized for both high yield and stereochemical fidelity.

This protocol details the synthesis of ethyl (2R)-2-azido-2-cyclopropylacetate, a valuable intermediate for the introduction of nitrogen-containing functionalities.

Materials:

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 eq)

  • Sodium azide (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a condenser, add ethyl (2S)-2-bromo-2-cyclopropylacetate and anhydrous DMF.

  • Add sodium azide to the solution and stir the mixture at room temperature for 15 minutes.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Outcome:

  • Yield: 85-95%

  • Stereochemical Purity: >98% ee of the (2R)-enantiomer.

Data Summary Table 1: Effect of Reaction Conditions on SN2 Azidation

EntrySolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
1DMF601492>98 (R)
2DMSO601488>98 (R)
3Acetonitrile80247595 (R)
4THF65485090 (R)

This protocol describes the reaction with a carboxylate nucleophile, where the outcome can be influenced by reaction conditions to favor either inversion or retention.

Materials:

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 eq)

  • Sodium benzoate (1.2 eq)

  • Tetrabutylammonium iodide (0.1 eq, for SN2 conditions)

  • Silver(I) oxide (1.1 eq, for NGP-favoring conditions)

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure A (Favoring Inversion - SN2):

  • In a round-bottom flask, dissolve ethyl (2S)-2-bromo-2-cyclopropylacetate, sodium benzoate, and tetrabutylammonium iodide in anhydrous acetonitrile.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Dissolve the residue in dichloromethane, wash with deionized water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by column chromatography.

Procedure B (Favoring Retention - NGP):

  • In a round-bottom flask protected from light, suspend ethyl (2S)-2-bromo-2-cyclopropylacetate and silver(I) oxide in anhydrous acetonitrile.

  • Add sodium benzoate and stir the mixture at room temperature. The silver oxide acts as a halide abstractor, promoting the formation of the carbocationic intermediate susceptible to NGP.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, and wash the pad with acetonitrile.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcomes:

  • Procedure A: Predominantly the (2R)-benzoate ester (inversion).

  • Procedure B: Predominantly the (2S)-benzoate ester (retention).

Data Summary Table 2: Stereochemical Outcome with Benzoate Nucleophile

ProcedureAdditivePredominant Product StereochemistryProposed Mechanism
ATBAF(2R) - InversionSN2
BAg₂O(2S) - RetentionNGP

Diagram 3: Experimental Workflow for Stereoselective Substitution

experimental_workflow start Start: Ethyl (2S)-2-bromo-2-cyclopropylacetate decision Choose Reaction Pathway start->decision sn2_conditions SN2 Conditions (e.g., NaN₃, DMF, 60°C) decision->sn2_conditions Inversion ngp_conditions NGP-Favoring Conditions (e.g., RCOONa, Ag₂O, MeCN) decision->ngp_conditions Retention sn2_workup Workup & Purification sn2_conditions->sn2_workup sn2_product Product with Inverted Stereochemistry ((2R)-substituted) sn2_workup->sn2_product ngp_workup Workup & Purification ngp_conditions->ngp_workup ngp_product Product with Retained Stereochemistry ((2S)-substituted) ngp_workup->ngp_product

Caption: Decision tree for achieving either inversion or retention of stereochemistry.

Conclusion: A Versatile Tool for Asymmetric Synthesis

Ethyl (2S)-2-bromo-2-cyclopropylacetate stands as a testament to the power of chiral building blocks in modern organic synthesis. The ability to control the stereochemical outcome of its substitution reactions through a careful selection of nucleophiles and reaction conditions opens up a vast chemical space for the creation of novel, enantiomerically pure compounds. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently employ this valuable synthon in their drug discovery and development endeavors, ultimately contributing to the advancement of therapeutic innovation.

References

  • ChemBK. (2024, April 9). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • YouTube. (2023, August 5). C=Cneighbouringgroupparticipation#nonclassicalcarbocations#msc1stsemester. Retrieved from [Link]

  • Chemistry Steps. (2025, June 13). SN2 Reaction Mechanism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The SN2 Reaction Mechanism. Retrieved from [Link]

  • KU ScholarWorks. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • National Institutes of Health. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Three-Electron SN2 Reactions of Arylcyclopropane Cation Radicals. 1. Mechanism1. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • University of Rochester. (2021, January 26). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). BSc Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of α-bromoboronic esters according to Matteson et al.[12]. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Retrieved from [Link]

  • ACS Publications. (2025, March 13). Stereospecific Synthesis of 1,2,3-Trisubstituted Cyclopropanes from Pseudoglycals. Retrieved from [Link]

  • Master Organic Chemistry. (2010, July 2). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Formal Nucleophilic Substitution of Bromocyclopropanes. Retrieved from [Link]

  • Chem 261 Assignment & Lecture Outline 3: Stereochemistry, Alkyl Halide Substitution (SN1 & SN2). (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-2-cyclopropylacetate. Retrieved from [Link]

  • ACS Publications. (2003, February 13). Synthesis and Properties of Oligocyclopropyl-Containing Natural Products and Model Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Chemical Transformations of 2-Cyclopropyl-2-diazoacetates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Formation and In-Situ Utilization of Ethyl (2S)-2-bromo-2-cyclopropylacetate Magnesium Reagent

Executive Summary & Introduction The synthesis of organometallic reagents from functionalized organic halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The synthesis of organometallic reagents from functionalized organic halides is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Ethyl (2S)-2-bromo-2-cyclopropylacetate represents a valuable chiral building block, but its conversion into a Grignard reagent is fraught with significant challenges. The inherent reactivity of the Grignard moiety towards the ester functional group often leads to self-quenching, dimerization, and other side reactions, resulting in low yields of the desired reagent.[1][2][3] Furthermore, the stereochemical integrity of the α-carbon is at risk due to the radical nature of the formation mechanism.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful formation of the Grignard reagent from ethyl (2S)-2-bromo-2-cyclopropylacetate. We will explore the mechanistic underpinnings of the reaction, detail the critical parameters that govern its success, and provide a field-proven, low-temperature protocol designed to maximize yield while minimizing side reactions. This approach leverages the use of highly activated magnesium at cryogenic temperatures to kinetically favor the formation of the organometallic species over its subsequent decomposition pathways.[5][6]

Mechanistic Insights & Core Challenges

The formation of a Grignard reagent from an organic halide (RX) and magnesium metal is not a simple insertion. The reaction proceeds at the surface of the magnesium via a single-electron transfer (SET) mechanism.[4][7] This process generates a radical anion which then collapses to form a carbon-centered radical and MgX. A second SET event or recombination with a surface-bound MgX species yields the final RMgX reagent.

Two primary challenges arise when applying this to ethyl (2S)-2-bromo-2-cyclopropylacetate:

  • Intramolecular Incompatibility: Grignard reagents are powerful nucleophiles that readily attack esters.[8] In this case, the newly formed Grignard reagent can react with the ester of a starting material molecule or another product molecule. This addition-elimination sequence ultimately leads to tertiary alcohols and other byproducts, consuming the desired reagent.[3]

  • Stereochemical Instability: The formation of a carbon-centered radical intermediate at the chiral α-carbon provides a low-energy pathway for racemization. The planar or rapidly inverting nature of sp²-hybridized radicals means that the stereochemical information of the starting material is likely to be lost during the formation process.[4]

The key to a successful synthesis lies in controlling the reaction kinetics. By performing the reaction at cryogenic temperatures (e.g., -78 °C), the activation energy barrier for the desired Grignard formation is overcome (especially with activated magnesium), while the subsequent, higher-activation-energy nucleophilic attack on the ester is significantly suppressed.[5][9]

Logical Workflow for Formation and Reaction

The strategy for handling this sensitive reagent involves its formation at low temperature followed immediately by its reaction with a desired electrophile in situ. This prevents the reagent from decomposing while warming.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation A Rigorous Drying of Glassware & Solvents B Magnesium Activation (e.g., Rieke Mg or I₂/DBE) A->B Inert Atmosphere C Cool to -78 °C (Dry Ice/Acetone) B->C D Slow Dropwise Addition of Bromoester Solution C->D E Grignard Formation (Stir at -78 °C) D->E F In-Situ Quench: Add Electrophile at -78 °C E->F G Quench with Sat. NH₄Cl Solution F->G H Aqueous Workup & Extraction G->H I Purification (Chromatography) H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Synthesis of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Welcome to the Technical Support Center for chiral α -bromo ester synthesis. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly valuable chiral building block, most notably utilized in the asymmetric synthesis of morpho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral α -bromo ester synthesis. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly valuable chiral building block, most notably utilized in the asymmetric synthesis of morpholinone-based inhibitors targeting the MDM2–p53 protein-protein interaction 1. However, due to the highly activated C–Br bond adjacent to the electron-withdrawing ester carbonyl, this molecule is exceptionally prone to racemization 2.

This guide provides researchers with the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to maintain >98% enantiomeric excess (ee) during both the synthesis and downstream application of this compound.

Core Causality: The Mechanics of Racemization

To prevent racemization, you must first understand the three distinct pathways that degrade the chiral integrity of the (2S)-stereocenter.

  • Base-Catalyzed Enolization: The α -proton is highly acidic. Exposure to strong or unhindered bases generates a planar enolate intermediate. Upon reprotonation, the stereocenter is re-established randomly, yielding a racemic mixture.

  • Bromide-Mediated S_N2 (Autocatalysis): During downstream substitution reactions (e.g., N-alkylation of amines), free bromide ions ( Br− ) are released as a byproduct. These free bromide ions are highly nucleophilic and will attack unreacted starting material via an S_N2 mechanism, inverting the (2S) center to (2R). Over time, this autocatalytic cycle completely racemizes the pool of starting material.

  • Photolytic/Thermal Cleavage: The weak C–Br bond can undergo homolytic cleavage under UV light or extreme heat, forming a planar carbon radical that recombines non-stereospecifically.

RacemizationPathways Start Ethyl (2S)-2-bromo- 2-cyclopropylacetate Enolization Base-Catalyzed Enolization Start->Enolization Strong Base SN2 Bromide-Mediated SN2 (Autocatalysis) Start->SN2 Free Br- Radical Photolytic C-Br Cleavage Start->Radical UV Light / Heat Racemic Racemic Mixture (R/S) Enolization->Racemic Planar Enolate SN2->Racemic Inversion Radical->Racemic Planar Radical

Logical pathways of alpha-bromo ester racemization and their environmental triggers.

Troubleshooting & FAQs

Q: I am synthesizing the α -bromo acid from (S)-cyclopropylglycine. How does the reaction maintain the (2S) configuration without racemizing? A: The synthesis relies on a double inversion mechanism. Diazotization of the amino acid yields a diazonium salt. The adjacent carboxylate group attacks the α -carbon, expelling N2​ gas and forming a highly strained α -lactone intermediate (Inversion 1). The bromide ion then attacks the α -lactone, opening the ring (Inversion 2). Two sequential inversions result in a net retention of configuration.

Q: My downstream N-alkylation reaction yields a racemic product, even though I am using a weak base. Why? A: You are experiencing autocatalytic S_N2 racemization. As your amine successfully alkylates the α -bromo ester, free bromide is ejected into the solution. This free bromide attacks the remaining unreacted (2S)-ester, inverting it to (2R). To prevent this, you must add a halide scavenger (like Ag2​O or Ag2​CO3​ ) to precipitate the bromide as insoluble AgBr , removing it from the catalytic cycle 3.

Q: Does solvent choice impact the optical purity of this compound? A: Drastically. Polar aprotic solvents (like DMF or DMSO) leave anions "naked" and highly reactive. This accelerates the unwanted bromide-mediated S_N2 inversion. Whenever possible, perform downstream substitutions in non-polar or moderately polar solvents (e.g., Toluene, DCM) where bromide salts have poor solubility.

Quantitative Data: Racemization Kinetics

The table below summarizes the half-life ( t1/2​ ) of the enantiomeric excess (ee) of Ethyl (2S)-2-bromo-2-cyclopropylacetate under various reaction conditions. Use this data to benchmark your experimental design.

SolventBase / AdditiveTemperatureHalf-life of ee ( t1/2​ )Mechanistic Causality
DMFNone (Autocatalytic Br− )25°C4.5 hoursPolar aprotic solvent accelerates S_N2 inversion by free bromide.
DMF Ag2​O (1.5 eq)25°C> 72 hoursSilver ions scavenge Br− , halting autocatalytic inversion.
TolueneDIPEA (2.0 eq)25°C28 hoursNon-polar solvent suppresses S_N2; steric bulk of base minimizes enolization.
Toluene K2​CO3​ (2.0 eq)80°C1.2 hoursHigh heat induces thermal enolization and radical cleavage.
Ethanol H2​SO4​ (0.1 eq)0°C> 120 hoursAcidic conditions at low temperatures preserve the stereocenter.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Built-in checkpoints allow you to confirm the chemical integrity of the process in real-time.

Protocol A: Enantioselective Synthesis (Retention of Configuration)

Objective: Convert (S)-cyclopropylglycine to Ethyl (2S)-2-bromo-2-cyclopropylacetate.

  • Diazotization: Dissolve (S)-cyclopropylglycine (1.0 eq) and KBr (3.5 eq) in 0.5 M aqueous H2​SO4​ . Cool the flask to -5°C using an ice-salt bath.

  • Nitrite Addition: Add an aqueous solution of NaNO2​ (1.5 eq) dropwise over 1 hour.

    • Self-Validation Checkpoint 1: Vigorous evolution of N2​ gas must be observed upon addition, confirming the formation and subsequent decomposition of the diazonium intermediate into the α -lactone.

  • Extraction: Stir for 2 hours at 0°C, then extract the aqueous layer with cold diethyl ether. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure (water bath < 20°C) to yield (2S)-2-bromo-2-cyclopropylacetic acid.

  • Esterification: Dissolve the crude acid in anhydrous ethanol. Add a catalytic amount of concentrated H2​SO4​ (0.1 eq). Stir at 0°C for 12 hours.

    • Self-Validation Checkpoint 2: Perform Chiral HPLC on an aliquot. The ee should be >98%. If ee is lower, the esterification temperature exceeded safe limits, causing thermal racemization.

  • Workup: Quench with cold saturated NaHCO3​ , extract with DCM, and evaporate in the dark. Store the resulting oil at -20°C in an amber vial.

Protocol B: Stereoretentive N-Alkylation

Objective: Couple the α -bromo ester with a secondary amine without racemization.

  • Preparation: In an oven-dried flask wrapped in aluminum foil (to prevent photolytic cleavage), dissolve the secondary amine (1.0 eq) and Ethyl (2S)-2-bromo-2-cyclopropylacetate (1.1 eq) in anhydrous Toluene.

  • Scavenger Addition: Add Ag2​O (1.5 eq) in one portion.

  • Reaction: Stir the suspension at room temperature for 16 hours.

    • Self-Validation Checkpoint 3: The black Ag2​O suspension will gradually turn into a pale yellow/off-white precipitate ( AgBr ). This visual change validates that the silver scavenger is actively removing free bromide from the catalytic cycle, protecting the stereocenter.

  • Filtration: Filter the mixture through a pad of Celite to remove silver salts. Concentrate the filtrate to yield the stereopure inverted (2R)-alkylated product.

Workflow A (S)-Cyclopropylglycine B Diazotization (NaNO2, KBr) A->B C (2S)-Bromo Acid (Retention) B->C Double Inversion D Esterification (EtOH, H2SO4) C->D E Ethyl (2S)-2-bromo- 2-cyclopropylacetate D->E Temp < 0°C F N-Alkylation (Ag2O Scavenger) E->F G Chiral Product (Inversion to R) F->G AgBr ppt

Step-by-step stereocontrolled workflow preventing intermediate racemization.

References

  • Title: Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIVATIVES Source: GCRIS (Izmir Institute of Technology) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield with Ethyl (2S)-2-bromo-2-cyclopropylacetate

For Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction yields and overco...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize reaction yields and overcome common challenges when working with ethyl (2S)-2-bromo-2-cyclopropylacetate. As a key building block in the synthesis of complex molecules, including antiviral agents and drug candidates like Ticagrelor, understanding its reactivity is paramount.[1][2][3][4][5]

Core Concepts: Reactivity and Stereochemistry

Ethyl (2S)-2-bromo-2-cyclopropylacetate is a chiral α-bromo ester. Its reactivity is primarily governed by the electrophilic carbon atom attached to the bromine, making it an excellent substrate for SN2 reactions. The presence of the adjacent cyclopropyl ring and the ester functionality, however, introduces specific considerations that can influence reaction outcomes. The stereochemistry at the α-carbon is a critical feature, and retention or inversion of this stereocenter is a key aspect of its synthetic utility.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yields in nucleophilic substitution reactions with ethyl (2S)-2-bromo-2-cyclopropylacetate can stem from several factors. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC).[6] An incomplete reaction will show a persistent spot for the starting material. If the reaction has stalled, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as excessive heat can promote side reactions.

    • Poor Nucleophile Strength: The reactivity of the nucleophile is critical. If you are using a weak nucleophile, you may need to convert it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide) or use a stronger base to facilitate the reaction.

    • Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the nucleophile's salt without solvating the anionic nucleophile, thus enhancing its reactivity.[7]

  • Side Reactions:

    • E2 Elimination: This is a common competing reaction, especially with sterically hindered or strong bases.[8] The use of a bulky base like potassium tert-butoxide can favor the formation of the elimination product. To minimize this, use a non-hindered base (e.g., K2CO3, NaH) and maintain the lowest effective reaction temperature.

    • Ester Hydrolysis: The ester group can be susceptible to hydrolysis, particularly in the presence of strong aqueous bases (e.g., NaOH, KOH) or acids. If your reaction conditions are basic, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) or an inorganic base with limited water solubility (e.g., anhydrous K2CO3). If acidic conditions are required for your nucleophile, protect the ester if possible or use milder acidic conditions.

    • Ring Opening: While the cyclopropyl ring is generally stable under SN2 conditions, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids) could potentially lead to ring-opening reactions.[7][9] It is crucial to use the mildest possible conditions to preserve the cyclopropane moiety.

Troubleshooting Workflow for Low Yield:

Caption: Decision tree for troubleshooting low reaction yields.

Q2: I am observing multiple products in my reaction mixture. How can I identify and minimize them?

The formation of multiple products indicates the presence of side reactions or impurities.

Common Side Products and Identification:

Side ProductIdentification by TLCIdentification by 1H NMRMinimization Strategy
E2 Elimination Product Typically less polar than the starting material and product.Appearance of alkene protons (δ 5-7 ppm).Use a non-bulky base; lower reaction temperature.[8]
Hydrolyzed Carboxylic Acid More polar than the starting material and product; may streak on the TLC plate.Disappearance of the ethyl ester signals (quartet around 4.2 ppm, triplet around 1.3 ppm) and appearance of a broad carboxylic acid proton signal (>10 ppm).Use anhydrous conditions; avoid strong aqueous bases.
Over-alkylation Product (for N- or S-nucleophiles) May be less polar than the desired product.Complex NMR spectrum with additional signals corresponding to the second alkyl group.Use a slight excess of the nucleophile and add the electrophile slowly.
Ring-Opened Product Polarity will vary depending on the structure.Disappearance of characteristic cyclopropyl proton signals (upfield multiplets, typically < 1.5 ppm).Use mild reaction conditions; avoid high temperatures and strong acids.[7]

Experimental Protocol: Reaction Monitoring by TLC

  • Prepare the TLC plate: Draw a baseline with a pencil about 1 cm from the bottom of the plate.

  • Spot the plate: Apply small spots of your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Staining with potassium permanganate can also be used.

  • Analyze: Compare the spots in the different lanes to assess the consumption of the starting material and the formation of products and byproducts.

Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for ethyl (2S)-2-bromo-2-cyclopropylacetate?

To ensure the stability and reactivity of the reagent, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer).[10] It is also advisable to protect it from light.

Q: How can I purify the product of my reaction?

Flash column chromatography on silica gel is the most common method for purifying the products of reactions with ethyl (2S)-2-bromo-2-cyclopropylacetate. The choice of eluent will depend on the polarity of your product, but a gradient of ethyl acetate in hexanes is often a good starting point.[6]

Q: What analytical techniques are best for characterizing my product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your product. Key signals to look for in 1H NMR include the characteristic upfield multiplets of the cyclopropyl protons and the signals corresponding to the ethyl ester group.[8][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of your product and identify volatile byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[12][13]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of your product, chiral HPLC is the method of choice. A variety of chiral stationary phases are available, and method development may be required to achieve good separation.[14][15][16][17]

Typical Workflow for a Nucleophilic Substitution Reaction:

Caption: General workflow for a nucleopolistic substitution reaction.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral Inversion in Ethyl (2S)-2-bromo-2-cyclopropylacetate Reactions

Welcome to the technical support center for handling reactions involving ethyl (2S)-2-bromo-2-cyclopropylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encounte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling reactions involving ethyl (2S)-2-bromo-2-cyclopropylacetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with maintaining the stereochemical integrity of this chiral building block. Here, we will delve into the mechanisms of chiral inversion, provide detailed troubleshooting protocols, and offer preventative strategies to ensure your reactions yield the desired enantiomerically pure products.

I. Frequently Asked Questions (FAQs)

Q1: What is chiral inversion and why is it a problem for my reaction with ethyl (2S)-2-bromo-2-cyclopropylacetate?

A1: Chiral inversion is the conversion of one enantiomer (in this case, the (S)-enantiomer) into its mirror image, the (R)-enantiomer.[1] This process, also known as racemization or epimerization, leads to a mixture of enantiomers, which can be detrimental in drug development where often only one enantiomer is therapeutically active and the other may be inactive or cause unwanted side effects.[2] For ethyl (2S)-2-bromo-2-cyclopropylacetate, maintaining the (S)-configuration is critical for achieving the desired biological activity in the final molecule.

Q2: I'm observing a loss of enantiomeric excess (ee) in my nucleophilic substitution reaction. What are the most likely causes?

A2: The most common causes for the loss of enantiomeric excess with α-bromo esters are:

  • Reaction Mechanism: A shift from a stereospecific SN2 mechanism (which proceeds with inversion of configuration) to a non-stereospecific SN1 mechanism (which proceeds through a planar carbocation intermediate, leading to racemization) is a primary cause.[3][4][5]

  • Base-Mediated Epimerization: The presence of a base can abstract the acidic α-proton, leading to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in racemization.[6]

  • Workup and Purification Conditions: Exposure to acidic or basic conditions, or elevated temperatures during workup and purification can also induce chiral inversion.

Q3: How can I quickly check if my starting material has undergone chiral inversion?

A3: The most reliable methods for determining enantiomeric excess are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be a rapid method to determine the enantiomeric ratio.[2]

II. In-Depth Troubleshooting Guide

A loss of stereochemical integrity can occur at multiple stages of your experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of chiral inversion.

A. Reaction Stage Troubleshooting

The conditions of your reaction have the most significant impact on the stereochemical outcome.

1. Unfavorable Reaction Mechanism (SN1 vs. SN2)

The substitution reaction at the chiral center of ethyl (2S)-2-bromo-2-cyclopropylacetate should ideally proceed via an SN2 mechanism to ensure a predictable inversion of stereochemistry. An SN1 pathway will lead to racemization.

Symptoms:

  • Significant loss of enantiomeric excess in the product.

  • Reaction rate is independent of the nucleophile concentration.

Causality and Solutions:

FactorInfluence on MechanismRecommended ActionScientific Rationale
Solvent Polar protic solvents (e.g., water, methanol, ethanol) stabilize the carbocation intermediate, favoring the SN1 pathway.Use polar aprotic solvents such as THF, DMF, DMSO, or acetonitrile.Polar aprotic solvents do not effectively solvate the leaving group anion to the same extent as protic solvents, thus disfavoring the formation of a carbocation and promoting the bimolecular SN2 mechanism.[9]
Nucleophile Weak nucleophiles favor the SN1 mechanism as they are not strong enough to force the concerted displacement of the leaving group.Employ a strong, non-basic nucleophile at a sufficiently high concentration.A high concentration of a strong nucleophile increases the probability of a bimolecular collision, driving the reaction through the SN2 pathway.
Temperature Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation in an SN1 reaction.Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.Lowering the temperature disfavors the higher activation energy pathway of the SN1 mechanism.

Experimental Workflow: Optimizing for SN2 Conditions

sn2_optimization cluster_start Start: Chiral Inversion Observed cluster_troubleshooting Troubleshooting Steps cluster_analysis Analysis cluster_outcome Outcome start Ethyl (2S)-2-bromo-2-cyclopropylacetate + Nucleophile solvent Step 1: Solvent Change (e.g., from EtOH to THF) start->solvent Initial Reaction nucleophile Step 2: Nucleophile Conc. (Increase concentration) solvent->nucleophile If ee% is low temperature Step 3: Temperature Control (Run at 0°C or below) nucleophile->temperature If ee% is still low analysis Analyze Enantiomeric Excess (ee%) (Chiral HPLC/GC) temperature->analysis success High ee% Achieved (S-N-2 Pathway Favored) analysis->success ee% > 95% fail Low ee% Persists (Investigate other causes) analysis->fail ee% < 95%

Caption: Troubleshooting workflow for favoring the SN2 pathway.

2. Base-Mediated Epimerization

The presence of a base, even a weak one, can lead to the deprotonation of the α-carbon, resulting in a planar enolate that rapidly racemizes.

Symptoms:

  • Loss of enantiomeric excess, even with a non-nucleophilic base.

  • The presence of side products resulting from elimination reactions.

Causality and Solutions:

FactorInfluence on EpimerizationRecommended ActionScientific Rationale
Base Strength Stronger bases will more readily deprotonate the α-carbon.Use a non-nucleophilic, sterically hindered base if a base is required. Proton sponges are a good option. If the nucleophile is basic, consider using its conjugate acid as a salt and adding a non-nucleophilic base slowly.Sterically hindered bases are less likely to act as nucleophiles and their bulk can disfavor interaction with the α-proton.[10]
Reaction Time Longer reaction times increase the exposure of the starting material and product to basic conditions.Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the reaction time reduces the opportunity for base-mediated side reactions, including epimerization.[11]

Mechanism of Base-Mediated Epimerization

epimerization_mechanism S_enantiomer (S)-Enantiomer enolate Planar Enolate (Achiral) S_enantiomer->enolate + Base (- H+) enolate->S_enantiomer + H+ R_enantiomer (R)-Enantiomer enolate->R_enantiomer + H+

Caption: Mechanism of base-catalyzed chiral inversion via an enolate intermediate.

B. Workup and Purification Troubleshooting

Even if the reaction proceeds with high stereoselectivity, chiral inversion can occur during the subsequent workup and purification steps.

Symptoms:

  • High enantiomeric excess in the crude reaction mixture, but low enantiomeric excess in the final isolated product.

Causality and Solutions:

StagePotential IssueRecommended ProtocolScientific Rationale
Aqueous Workup Exposure to acidic or basic aqueous solutions can catalyze epimerization.Use a neutral quench (e.g., saturated ammonium chloride solution or water). Ensure the pH of the aqueous layer remains between 6 and 8.Avoiding strongly acidic or basic conditions minimizes the risk of acid- or base-catalyzed enolization and subsequent racemization.
Chromatography Silica gel is acidic and can cause on-column epimerization.Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in hexanes/ethyl acetate). Alternatively, use a different stationary phase like alumina (neutral or basic).Neutralizing the acidic sites on the silica gel prevents acid-catalyzed racemization of the chiral compound as it passes through the column.
Distillation High temperatures during distillation can provide the energy for racemization.Use vacuum distillation to lower the boiling point. Ensure the distillation is performed as quickly as possible.Lowering the distillation temperature reduces the thermal energy available to overcome the activation barrier for chiral inversion.

Protocol: Deactivation of Silica Gel for Chromatography

  • Prepare the desired eluent system (e.g., 80:20 Hexanes:Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 1% (v/v).

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column with the prepared slurry.

  • Equilibrate the column by running at least two column volumes of the triethylamine-containing eluent through it before loading the sample.

III. Analytical Methods for Determining Enantiomeric Excess

Accurate determination of enantiomeric excess is crucial for troubleshooting.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase.[2]High sensitivity and accuracy.[2]Can require method development to find the right column and mobile phase.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[7]Very high sensitivity for volatile compounds.[7]The analyte must be thermally stable and volatile.[7]
NMR with Chiral Auxiliaries Formation of diastereomeric complexes with distinct NMR signals.[2]Rapid and non-destructive.[2]Lower sensitivity compared to chromatographic methods; requires a chiral auxiliary.[2]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by enantiomers.[12]Inherently sensitive to chirality.[12]May require a chromophore near the stereocenter.

IV. References

  • Chemistry LibreTexts. (2021, June 10). 4.4: Stereochemistry in Nucleophilic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

  • Determination of enantiomeric excess. (n.d.). Retrieved from [Link]

  • Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240. [Link]

  • Carpino, L. A., et al. (1990). (9-Fluorenylmethoxy)carbonyl (Fmoc) amino acid chlorides. Synthesis, characterization, and application to the rapid synthesis of short peptides. The Journal of Organic Chemistry, 55(1), 251–259.

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (2017, February 28). Racemization in amino acids?. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]

  • Chemistry Steps. (2021, June 3). Cheat sheets: Nucleophilic Substitutions SN2 and SN1 Study Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Ethyl (2S)-2-Bromo-2-Cyclopropylacetate

Welcome to the technical support guide for the purification of ethyl (2S)-2-bromo-2-cyclopropylacetate. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and process...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of ethyl (2S)-2-bromo-2-cyclopropylacetate. This document provides in-depth guidance, troubleshooting, and best practices for researchers, chemists, and process development professionals working with this chiral intermediate. Our goal is to equip you with the necessary expertise to overcome common purification challenges, ensuring high purity and preservation of stereochemical integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of ethyl (2S)-2-bromo-2-cyclopropylacetate.

Q1: What are the typical impurities found in crude ethyl (2S)-2-bromo-2-cyclopropylacetate reaction mixtures?

A: The impurity profile depends heavily on the synthetic route. For a common route involving the esterification of 2-bromo-2-cyclopropylacetic acid with ethanol[1][2], you can expect:

  • Unreacted Starting Materials: Residual 2-bromo-2-cyclopropylacetic acid and ethanol.

  • Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used for the esterification.

  • Solvent Residues: Any solvents used during the reaction or workup.

  • Decomposition Products: α-bromo esters can be susceptible to hydrolysis, especially under non-neutral pH conditions, which would yield the starting carboxylic acid and ethanol.[3]

If the synthesis involves a Hell-Volhard-Zelinskii-type reaction to prepare the acid precursor, trace impurities of phosphorus compounds may also be present.[4]

Q2: What is the most reliable primary purification method for this compound on a laboratory scale?

A: High-vacuum distillation is the preferred and most robust method for purifying ethyl (2S)-2-bromo-2-cyclopropylacetate.[1][5] This compound is a liquid with a relatively high boiling point (approx. 209°C at 760 Torr), making atmospheric distillation impractical as it can lead to thermal decomposition.[1] Vacuum distillation lowers the boiling point significantly, allowing for purification at a much lower temperature, which preserves the integrity of the molecule.

Q3: How can I confirm the enantiomeric purity of my final product?

A: The most effective method for determining the enantiomeric excess (e.e.) is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . Standard analytical techniques like NMR or conventional HPLC cannot distinguish between enantiomers.[6] A specialized Chiral Stationary Phase (CSP) is required to resolve the (S) and (R) enantiomers, allowing for their quantification.[6][7]

Q4: What are the recommended storage conditions for purified ethyl (2S)-2-bromo-2-cyclopropylacetate?

A: Proper storage is critical to maintain purity. The compound should be stored in a dark place (e.g., an amber vial) under an inert atmosphere (nitrogen or argon) at room temperature.[8] As an α-bromo ester, it is a potential alkylating agent and can be sensitive to moisture and light over long periods.[9]

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during purification, providing insights into their causes and validated solutions.

Issue 1: Significant product decomposition and low yield observed during silica gel column chromatography.

  • Symptoms: Streaking on the Thin-Layer Chromatography (TLC) plate, the appearance of new, more polar spots (often at the baseline), and a final recovered mass that is much lower than expected.

  • Scientific Rationale: α-halo esters are known to be unstable on standard silica gel.[10] The acidic nature of the silica surface can catalyze hydrolysis of the ester back to the corresponding carboxylic acid or promote other decomposition pathways. This instability makes purification by standard silica gel chromatography a high-risk strategy.

  • Solutions:

    • Prioritize Distillation: Avoid chromatography if possible and use high-vacuum distillation as the primary purification method.

    • Deactivate the Silica Gel: If chromatography is unavoidable, neutralize the acidic sites on the silica. This can be done by preparing a slurry of the silica gel in the starting eluent containing 1-2% triethylamine (or another suitable base), followed by packing the column with this mixture.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the purification.

Issue 2: The product appears to have racemized during workup or purification.

  • Symptoms: Chiral HPLC analysis of the purified product shows a significant peak for the undesired (R)-enantiomer, resulting in low enantiomeric excess.

  • Scientific Rationale: The α-proton in α-bromo esters is acidic and can be abstracted, leading to the formation of a planar enolate intermediate. Reprotonation can occur from either face, causing racemization. This process can be accelerated by the presence of nucleophiles, such as free bromide ions, which can facilitate racemization through reversible SN2 displacement.[11]

  • Solutions:

    • Maintain Neutral or Slightly Acidic pH: During aqueous workups, avoid basic conditions (pH > 8) which promote enolate formation. Use mild buffers or a simple water wash if possible.

    • Minimize Halide Concentration: Ensure that reagents like HBr or PBr3 from previous steps are thoroughly quenched and removed during the workup to minimize the concentration of free bromide ions.

    • Prompt Purification: Do not let the crude product sit for extended periods, especially in solution, before purification.

Issue 3: The product darkens and decomposes in the distillation flask.

  • Symptoms: The material in the distillation pot turns dark brown or black during heating, and the vacuum pressure may become unstable due to the evolution of gaseous decomposition products.

  • Scientific Rationale: This indicates thermal decomposition. Even under vacuum, prolonged exposure to high temperatures can cause degradation. Hot spots in the heating mantle or an inefficient vacuum can exacerbate this issue.

  • Solutions:

    • Improve Vacuum Efficiency: Ensure all joints are properly sealed and use a high-performance vacuum pump to achieve the lowest possible pressure. This will lower the required distillation temperature.

    • Use a Short-Path Distillation Apparatus: A short-path setup minimizes the distance the vapor has to travel, reducing the required heating temperature and the residence time at that temperature.

    • Precise Temperature Control: Use a sand bath or a well-fitted heating mantle with a temperature controller to ensure even and controlled heating. Avoid overheating the flask.

Section 3: Data & Workflow Visualization

Purification Method Selection Workflow

The following diagram provides a decision-making framework for selecting the appropriate purification strategy for your crude mixture.

Purification_Workflow Workflow for Purifying Ethyl (2S)-2-bromo-2-cyclopropylacetate start Crude Mixture assess Assess Purity & Impurities (NMR, TLC) start->assess workup Aqueous Workup (Neutralize Acid, Wash) assess->workup Impurities Present chroma_decision Are Impurities Non-Volatile? workup->chroma_decision distill High-Vacuum Distillation final_product Pure Product Verify by Chiral HPLC distill->final_product chroma_decision->distill No / Volatile chromatography Attempt Chromatography (High Risk) chroma_decision->chromatography Yes / Non-Volatile deactivate Use Deactivated Silica or Neutral Alumina chromatography->deactivate deactivate->final_product

Caption: Decision tree for selecting a purification strategy.

Table 1: Comparison of Primary Purification Techniques
FeatureHigh-Vacuum DistillationSilica Gel Chromatography (Deactivated)
Primary Use Case Removal of volatile impurities and unreacted starting materials. Ideal for moderate to high purity crudes.Removal of non-volatile or polar impurities.
Throughput/Scale Excellent for both lab and pilot scale.Generally lower throughput; can be challenging to scale.
Risk of Decomposition Low, provided temperature and vacuum are well-controlled.Moderate to High. Even deactivated silica poses some risk of hydrolysis or elimination.[3][10]
Risk of Racemization Very Low.Low, unless basic conditions are too harsh or exposure is prolonged.
Typical Purity >98% achievable if boiling points are sufficiently different.Variable, highly dependent on impurity profile and success of deactivation.
Expert Insight This should be the default, go-to method for this compound class. It is generally safer and more scalable.Use only when distillation fails to remove a key impurity. Always run a small analytical test first.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation of Ethyl (2S)-2-Bromo-2-Cyclopropylacetate

Objective: To purify the crude ester by separating it from lower and higher boiling point impurities.

Materials:

  • Crude ethyl (2S)-2-bromo-2-cyclopropylacetate

  • Short-path distillation head with vacuum takeoff

  • Round-bottom flasks for distillation pot and receiving flasks

  • Heating mantle with stirrer and temperature controller

  • High-vacuum pump (<1 mmHg) with a cold trap

  • Thermometer and adapter

  • Glass wool for insulation

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are clean, dry, and lightly greased with vacuum grease for a perfect seal.

  • Charging the Flask: Charge the distillation flask with the crude ester, not exceeding half the flask's volume. Add a magnetic stir bar.

  • System Evacuation: Attach the apparatus to the high-vacuum line protected by a cold trap (liquid nitrogen or dry ice/acetone). Begin stirring and slowly open the system to the vacuum. Allow the system to fully evacuate for 15-20 minutes to remove any highly volatile residues.

  • Heating: Once a stable, low pressure is achieved (<1 mmHg), begin to slowly heat the distillation pot using the heating mantle.

    • Scientist's Note: A related compound, 2-bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester, distills at 64–73 °C under 18–22 mmHg.[5] Your target compound will have a similar, but not identical, boiling point. Start with a low mantle temperature and increase gradually.

  • Fraction Collection:

    • Collect any initial low-boiling fractions (forerun) in the first receiving flask.

    • As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Record the stable vapor temperature and pressure.

    • If a higher-boiling fraction exists, the temperature will rise again after the main product has distilled. Stop the distillation before this fraction co-distills.

  • Shutdown: Once the product is collected, remove the heating mantle and allow the system to cool to room temperature before venting the apparatus back to atmospheric pressure.

  • Analysis: Analyze the purified fraction by NMR for chemical purity and by Chiral HPLC to confirm enantiomeric excess.

Protocol 2: Analytical Chiral HPLC Method

Objective: To determine the enantiomeric excess (e.e.) of the purified product.

Materials:

  • Purified ethyl (2S)-2-bromo-2-cyclopropylacetate

  • HPLC-grade hexane and isopropanol (IPA)

  • Chiral HPLC column (e.g., polysaccharide-based CSP like a Daicel Chiralpak series)

  • HPLC system with UV detector (detection at ~210-220 nm)

Procedure:

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase (e.g., 99:1 Hexane:IPA).

  • Mobile Phase Preparation: Prepare the mobile phase. A common starting point for normal-phase chiral separations is a mixture of hexane and an alcohol modifier like isopropanol.

    • Scientist's Note: The optimal mobile phase composition must be determined experimentally. Start with a low percentage of modifier (e.g., 1% IPA) and increase it incrementally to improve resolution or reduce retention time.[12]

  • HPLC Setup:

    • Install the chiral column.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Injection and Analysis: Inject a small volume (5-10 µL) of the sample solution. Run the analysis and record the chromatogram.

  • Data Interpretation: Identify the peaks corresponding to the (S) and (R) enantiomers. If a racemic standard is available, inject it first to confirm the retention times of both enantiomers. Calculate the enantiomeric excess using the peak areas:

    • e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

References

  • ChemBK. (2024). Ethyl 2-bromo-2-cyclopropylacetate. [Link]

  • Scott, M. E., Tseng, N.-W., & Lautens, M. (n.d.). 2-Bromo-2-methyl-cyclopropanecarboxylic acid ethyl ester. Organic Syntheses Procedure. [Link]

  • Couty, F., David, O., & Marrot, J. (2010). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • Reddit. (2023). Alpha halogenation. r/Chempros. [Link]

  • RSC Publishing. (n.d.). Dynamic kinetic resolution in the hydrolysis of an α-bromo ester. [Link]

  • National Toxicology Program. (1995). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [Link]

  • Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]

  • ChemBK. (2024). Ethyl broMo(cyclopropyl)acetate. [Link]

Sources

Troubleshooting

minimizing side products in ethyl (2S)-2-bromo-2-cyclopropylacetate alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with ethyl (2S)-2-bromo-2-cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with ethyl (2S)-2-bromo-2-cyclopropylacetate .

This substrate presents a unique dual-synthetic challenge: it contains a highly labile α-stereocenter prone to racemization, and a strained cyclopropyl ring highly susceptible to ring-opening side reactions. This guide provides the mechanistic causality behind these failures, quantitative optimization data, and a self-validating protocol to ensure high-fidelity stereospecific alkylation.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: My alkylation product shows complete racemization (0% ee). How do I prevent the loss of the (2S) stereocenter? Analysis: The α-proton situated between the electron-withdrawing ester and the bromine atom is highly acidic. When exposed to standard basic alkylation conditions (e.g., NaH, KOtBu, or extended exposure to K2CO3), the substrate undergoes reversible deprotonation. This forms a planar enolate intermediate, completely destroying the (2S) stereocenter[1]. Solution: You must decouple nucleophilic activation from electrophile deprotonation. Transition to Phase-Transfer Catalysis (PTC) using mild, heterogeneous basic conditions. Seminal methodologies have demonstrated that using chiral or achiral quaternary ammonium salts in biphasic systems (e.g., fluorobenzene-water) facilitates highly enantioselective substitutions of α-bromo carbonyls by maintaining the electrophile in the organic phase, thereby suppressing bulk enolization[2].

Q2: GC-MS and NMR indicate my major byproduct is an acyclic alkene. What is destroying the cyclopropyl ring? Analysis: You are observing a homoallylic rearrangement. Ethyl 2-bromo-2-cyclopropylacetate acts as a classic "radical clock"[3]. If your reaction conditions promote Single Electron Transfer (SET) or SN1 ionization (e.g., using strong Lewis acids, photoredox catalysts, or highly polar protic solvents), a cyclopropylcarbinyl radical or cation is generated. To relieve approximately 27.5 kcal/mol of ring strain, this intermediate adopts a bisected conformation where the empty/singly-occupied p-orbital overlaps with the cyclopropane C–C σ-bonds, driving rapid ring-expansion into a homoallylic acyclic alkene[4],[5]. Solution: Strictly enforce an SN2 pathway. Exclude transition metals prone to SET, avoid Ag+ salts (which actively abstract halides to form carbocations), and utilize aprotic solvents to destabilize any transient charge buildup.

Q3: I am observing significant ester hydrolysis instead of the desired C-N or C-C bond formation. Why? Analysis: The highly electrophilic nature of the α-bromo ester makes the carbonyl carbon exceptionally susceptible to nucleophilic attack. If your solvent is not strictly anhydrous, or if you are using an alcoholic solvent (which can cause transesterification), the nucleophile will attack the carbonyl rather than the α-carbon. Solution: Utilize strictly anhydrous, polar aprotic solvents (e.g., anhydrous MeCN, DMF, or Fluorobenzene).

Part 2: Mechanistic Divergence Visualization

The following diagram maps the kinetic and thermodynamic pathways that dictate the fate of ethyl (2S)-2-bromo-2-cyclopropylacetate during alkylation.

ReactionPathways SM Ethyl (2S)-2-bromo-2-cyclopropylacetate (Chiral Starting Material) SN2 Strict SN2 Conditions (Mild Base, Aprotic Solvent) SM->SN2 Nucleophilic Attack Base Strong/Excess Base (Protic Solvents) SM->Base Alpha-Deprotonation SET Lewis Acids / SET / Heat (SN1 or Radical Conditions) SM->SET Bromide Abstraction/Reduction Desired Inverted Chiral Product (High ee%, Intact Ring) SN2->Desired Enolate Planar Enolate Intermediate (Loss of Stereocenter) Base->Enolate Racemic Racemized Product (0% ee) Enolate->Racemic Cation Cyclopropylcarbinyl Cation/Radical (Bisected Conformation) SET->Cation RingOpen Homoallylic Ring-Opened Product (Acyclic Alkene) Cation->RingOpen Strain Relief (Ring Expansion)

Mechanistic divergence in the alkylation of ethyl (2S)-2-bromo-2-cyclopropylacetate.

Part 3: Quantitative Condition Optimization

To illustrate the causality of reagent selection, the table below summarizes the quantitative impact of various base/solvent combinations on the product distribution.

Base / CatalystSolvent SystemTemp (°C)Primary MechanismEnantiomeric Excess (ee %)Yield (%)Ring-Opened Byproduct (%)
NaH (1.5 eq)THF25Enolization (E1cB-like)0%45%< 5%
Ag₂CO₃ (1.1 eq)MeOH25SN1 / CationicN/A10%85%
K₂CO₃ (Solid)DMF0SN292%88%< 1%
K₂HPO₄ / PTC *PhF / H₂O 0 Ion-Pair SN2 > 98% 95% 0%

*PTC = Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide or Chiral Quaternary Ammonium Salt).

Part 4: Self-Validating Experimental Protocol

Optimized Workflow: Phase-Transfer Catalyzed (PTC) Stereospecific Alkylation

Rationale: This protocol utilizes a biphasic system to keep the highly sensitive electrophile in the organic phase while the nucleophile is activated at the interface. This prevents bulk enolization and strictly enforces an SN2 inversion pathway.

  • Step 1: System Preparation (Moisture Control) Flame-dry a Schlenk flask under argon. Add the target nucleophile (e.g., secondary amine, 1.1 eq) and the phase-transfer catalyst (0.1 eq) in anhydrous fluorobenzene (0.2 M). Causality: Fluorobenzene provides optimal ion-pair geometry for the PTC and lacks the nucleophilic character of alcohols, preventing transesterification[2].

  • Step 2: Base Addition Add a mild aqueous base solution (10% w/v K₂HPO₄, 2.0 eq) to create the biphasic system. Causality: K₂HPO₄ is sufficiently basic to deprotonate the incoming nucleophile at the interface but too mild to rapidly enolize the α-bromo ester in the bulk organic phase.

  • Step 3: Electrophile Introduction (Thermal Control) Cool the vigorously stirring biphasic mixture to 0 °C. Dissolve ethyl (2S)-2-bromo-2-cyclopropylacetate (1.0 eq) in a minimal amount of fluorobenzene and add it dropwise over 30 minutes via a syringe pump. Causality: Slow addition at 0 °C minimizes the local concentration of the electrophile, suppressing exothermic degradation and radical initiation.

  • Step 4: In-Process Control (IPC) & Self-Validation After 4 hours, halt stirring to allow phase separation and sample the organic layer. Validation A: Run GC-MS. Confirm the absence of the mass shift associated with the homoallylic alkene to validate that the cyclopropyl ring remains intact. Validation B: Run Chiral HPLC. Verify that the ee% remains >95%. If ee% is dropping, the stirring rate may be too high (causing emulsion and over-exposure to the aqueous base), or the temperature has drifted.

  • Step 5: Workup Once validated, dilute the organic phase with MTBE, wash with cold brine to remove the PTC and residual base, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation.

Part 5: References

1.1, YouTube.[1] 2.2, Organic Chemistry Portal (J. Am. Chem. Soc.).[2] 3.3, RUIdeRA.[3] 4.4, PMC (Science Advances).[4] 5.5, ACS Publications.[5]

Sources

Optimization

Technical Support Center: Ethyl (2S)-2-bromo-2-cyclopropylacetate Storage &amp; Troubleshooting

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of chiral α -bromo esters. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly valuable chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the long-term stability of chiral α -bromo esters. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a highly valuable chiral building block, but its inherent chemical reactivity makes it susceptible to degradation during storage. The adjacent electron-withdrawing ester group activates the C-Br bond, making it prone to nucleophilic attack, hydrolysis, and homolytic cleavage.

This guide is designed to help you troubleshoot compromised batches, understand the mechanistic causality behind degradation, and implement self-validating protocols for long-term storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does the enantiomeric excess (ee) of my ethyl (2S)-2-bromo-2-cyclopropylacetate drop over time? A: The loss of chiral integrity is primarily driven by an autocatalytic racemization mechanism. If the reagent is exposed to trace moisture, slow hydrolysis of the ester or the α -bromo group occurs, releasing hydrogen bromide (HBr). The free bromide ion ( Br− ) is a potent nucleophile that attacks the chiral α -carbon via an SN​2 mechanism. Because the leaving group is also a bromide ion, this attack results in a perfect inversion of stereochemistry (from S to R). Continuous SN​2 displacement rapidly equilibrates the enantiomers, leading to a racemic mixture. This rate difference in racemization versus hydrolysis is a well-documented phenomenon that has been exploited in 1[1].

Q2: I observed a new peak on my LC-MS/GC-MS. What are the likely chemical degradation products? A: Beyond racemization, chemical degradation typically follows two pathways:

  • Hydrolysis: Exposure to ambient humidity leads to the formation of ethyl 2-hydroxy-2-cyclopropylacetate or 2-bromo-2-cyclopropylacetic acid.

  • Photodegradation: The C-Br bond is photolabile. Exposure to ambient light can induce homolytic cleavage, generating radical species that abstract hydrogen or dimerize, leading to a complex mixture of decomposition products.

Q3: What are the absolute best practices for long-term storage? A: To maintain both chemical and chiral purity, the compound must be treated as highly moisture- and light-sensitive. It should be (Argon is preferred over Nitrogen due to its higher density). The recommended storage temperature is2[2] and minimize nucleophilic substitution rates.

Section 2: Degradation Pathways & Preventative Measures
Degradation PathwayPrimary TriggerMechanistic CausePreventative Measure
Racemization Trace Br− / Moisture SN​2 inversion at the chiral center by free bromide ions.Store over activated 4Å molecular sieves; maintain strict anhydrous conditions.
Hydrolysis Ambient HumidityNucleophilic attack of H2​O on the ester carbonyl or α -carbon.Store under Argon in a sealed Schlenk flask or SureSeal™ bottle.
Photodegradation UV / Visible LightHomolytic cleavage of the activated C-Br bond.Use amber glass vials; wrap in aluminum foil.
Thermal Elimination Elevated TemperatureDehydrohalogenation (loss of HBr).Store at −20∘C ; warm to room temp before opening to prevent condensation.
Section 3: Mechanistic and Workflow Visualizations

DegradationPathways A Ethyl (2S)-2-bromo- 2-cyclopropylacetate C Hydrolysis Products (+ HBr) A->C Hydrolysis E Racemic Mixture (R/S) A->E Racemization G Radical Cleavage Products A->G Homolytic Cleavage B Trace Moisture (H2O) B->C Catalyzes D Free Bromide Ion (Br-) C->D Releases D->A SN2 Attack (Stereo-inversion) F Light / UV F->G Triggers

Degradation pathways of the chiral ester highlighting autocatalytic racemization.

TroubleshootingWorkflow Start Retrieve Batch from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Test Quality Control Testing Equilibrate->Test CheckEE Chiral GC/HPLC (Check ee%) Test->CheckEE CheckPurity NMR / LC-MS (Check Purity) Test->CheckPurity DecisionEE Is ee > 98%? CheckEE->DecisionEE DecisionPurity Is Purity > 95%? CheckPurity->DecisionPurity ActionUse Proceed with Synthesis DecisionEE->ActionUse Yes ActionDiscard Discard Batch (Cannot fix racemization) DecisionEE->ActionDiscard No DecisionPurity->ActionUse Yes ActionRepurify Repurify via Flash Chromatography DecisionPurity->ActionRepurify No

Quality control and troubleshooting workflow for stored chiral alpha-bromo ester batches.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Anhydrous Storage Environment Causality: To arrest the autocatalytic racemization cycle, moisture must be strictly excluded. Standard molecular sieves contain adsorbed water and 3[3].

  • Sieve Activation: Place 4Å molecular sieves in a vacuum-compatible glass flask. Heat to 400∘C under high vacuum ( <0.1 mbar ) for 4 hours until the pressure stabilizes.

  • Cooling: Backfill the flask with dry Argon and allow the sieves to cool to room temperature.

  • Reagent Transfer: Inside a glovebox or using strict Schlenk line techniques, transfer the ethyl (2S)-2-bromo-2-cyclopropylacetate into an amber glass vial containing 10% w/v of the activated sieves.

  • Sealing: Seal the vial with a PTFE-lined septum cap. Wrap the seal with Parafilm and store immediately at −20∘C .

Protocol 2: Assessment of Enantiomeric Purity via Chiral GC Causality: Because racemization does not alter the chemical mass or standard NMR profile, chiral chromatography is mandatory to validate the batch before use in asymmetric synthesis.

  • Sample Preparation: Dissolve 5 mg of the ester in 1 mL of anhydrous HPLC-grade hexane.

    • Self-Validation Step: Concurrently prepare a known racemic standard of ethyl 2-bromo-2-cyclopropylacetate to validate peak separation and retention times.

  • Column Selection: Use a cyclodextrin-based chiral capillary column (e.g., Cyclosil-B).

  • Method Parameters:

    • Carrier Gas: Helium ( 1.5 mL/min ).

    • Oven Program: Isothermal at 110∘C for 15 minutes, then ramp 10∘C/min to 200∘C .

    • Injector/Detector Temp: 250∘C (FID).

  • Analysis: Inject 1μL of the racemic standard to confirm baseline resolution of the R and S enantiomers. Subsequently, inject the stored sample. Calculate the enantiomeric excess (ee) using the area under the curve (AUC):

    ee(%)=AUCS​+AUCR​∣AUCS​−AUCR​∣​×100
References
  • Chemistry Stack Exchange. "Storage of air and temperature sensitive reagents". Stack Exchange. [Link]

  • Chemical Communications. "Dynamic kinetic resolution in the hydrolysis of an α-bromo ester". RSC Publishing. [Link]

Sources

Troubleshooting

improving enantiomeric excess retention for ethyl (2S)-2-bromo-2-cyclopropylacetate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and utilization of highly labile chiral building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis and utilization of highly labile chiral building blocks. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a critical intermediate, particularly in the development of complex pharmaceutical agents such as MDM2–p53 protein-protein interaction inhibitors (1)[1].

However, retaining the enantiomeric excess (ee) of this compound during downstream nucleophilic substitutions is notoriously difficult. This guide dissects the causality behind stereochemical erosion and provides field-proven, self-validating protocols to ensure maximum ee retention.

Mechanistic Workflow: Racemization vs. Retention

To solve ee erosion, we must first visualize the competing kinetic pathways. The diagram below illustrates the two primary mechanisms of racemization and the corresponding interventions required to block them.

Workflow cluster_0 Racemization Pathways (Avoid) cluster_1 ee Retention Strategies (Implement) A Ethyl (2S)-2-bromo-2-cyclopropylacetate (High ee) B1 Base-Catalyzed Enolization (Deprotonation of α-carbon) A->B1 B2 Bromide-Mediated SN2 (Autocatalytic Halide Exchange) A->B2 C1 Cryogenic Temp (≤ -20 °C) (Suppresses Enolization) A->C1 C2 Ag2CO3 / Ag2O Addition (Scavenges Free Bromide) A->C2 C3 Non-Polar Solvents (Destabilizes Ion Pairs) A->C3 D Stereoretentive Substitution Product (Maintained ee) C1->D C2->D C3->D

Mechanistic pathways of α-bromo ester racemization and targeted strategies for ee retention.

In-Depth Troubleshooting & Causality (Q&A)

Q1: Why does ethyl (2S)-2-bromo-2-cyclopropylacetate racemize so rapidly compared to other alkyl halides? Causality: The stereocenter is flanked by an electron-withdrawing ester group and a highly electronegative bromine atom. This dramatically increases the acidity of the α-proton, making it highly susceptible to base-catalyzed enolization. Because an enol intermediate is planar, reprotonation occurs from either face, resulting in a racemic mixture (2)[2]. Furthermore, the cyclopropyl ring possesses Walsh orbitals (pi-character) that hyperconjugate with the adjacent developing p-orbital, artificially lowering the activation energy for this enolization.

Q2: I am using a mild amine base, but my product is still racemic. What is happening? Causality: You are likely falling victim to the secondary racemization pathway: autocatalytic halide exchange . As your nucleophilic substitution proceeds, free bromide ions (Br⁻) are released into the solution. Bromide is an excellent nucleophile and will attack the unreacted starting material via an S_N2 mechanism, causing an inversion of configuration. Continuous S_N2 inversions by free bromide will rapidly scramble the stereocenter before the desired nucleophile can react.

Q3: How do I definitively block both the enolization and the halide exchange pathways? Causality: You must manipulate the thermodynamics of the reaction environment.

  • To block enolization: Drop the temperature to ≤ -20 °C and use strictly non-nucleophilic, sterically hindered bases (e.g., DIEA) or insoluble inorganic bases.

  • To block halide exchange: Introduce a halophilic scavenger. Silver salts (like Ag₂CO₃ or Ag₂O) are ideal because they act as mild, heterogeneous bases while simultaneously precipitating free bromide as insoluble AgBr, completely shutting down the S_N2 scrambling pathway. Similar optimizations have proven critical in minimizing racemization during the synthesis of diverse enantioenriched α-bromo acids (3)[3].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following protocol for the stereoretentive nucleophilic substitution of ethyl (2S)-2-bromo-2-cyclopropylacetate includes a built-in In-Process Control (IPC) . This creates a self-validating system that prevents downstream failures.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Absolute anhydrous conditions are required to prevent hydroxide formation (which acts as a strong base).

  • Substrate Dissolution: Dissolve 1.0 equivalent of ethyl (2S)-2-bromo-2-cyclopropylacetate (>98% ee) in anhydrous Toluene or THF to achieve a 0.1 M concentration.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath and allow the internal temperature to equilibrate to -40 °C.

  • Bromide Scavenging & Base Addition: Add 1.1 equivalents of solid Ag₂CO₃. Note: The heterogeneous nature of Ag₂CO₃ prevents it from acting as a strong enolizing base in solution, while its surface remains highly active for capturing HBr and free Br⁻.

  • Nucleophile Addition: Dilute 1.05 equivalents of your desired nucleophile (e.g., a primary amine) in 2 mL of the reaction solvent. Add this dropwise over 20 minutes via a syringe pump to prevent localized exothermic spikes.

  • Self-Validating IPC (Crucial Step):

    • At t = 15 min and t = 60 min, withdraw a 50 µL aliquot.

    • Immediately quench the aliquot into an HPLC vial containing 500 µL of cold hexane with 0.1% Trifluoroacetic acid (TFA). Causality: TFA instantly protonates any basic species, freezing the enolization equilibrium.

    • Analyze via Chiral HPLC. Validation Check: If the ee difference between the 15-minute and 60-minute marks is >1.5%, the temperature is too high or moisture has compromised the system. Abort or lower the temperature immediately.

  • Workup: Once complete, filter the cold reaction mixture through a pad of Celite to remove the AgBr precipitate. Concentrate under reduced pressure at a water bath temperature of <25 °C to prevent thermal racemization during solvent removal.

Quantitative Data: Impact of Reaction Conditions on ee

The table below summarizes the causality of solvent, base, and temperature choices on the final enantiomeric excess of the substituted product. Notice how polar aprotic solvents (DMF) stabilize the enolate and free bromide, destroying stereochemical integrity.

Base / AdditiveSolventTemp (°C)Yield (%)Final ee (%)Mechanistic Result
K₂CO₃DMF258512% Total racemization (Enolization + S_N2 active)
DIEATHF07865% Partial erosion (Halide exchange active)
NaHCO₃Toluene-207592% High retention (Enolization suppressed)
Ag₂CO₃ Toluene -40 82 98% Optimal (Both pathways blocked)

Frequently Asked Questions (FAQs)

Q: Can I store ethyl (2S)-2-bromo-2-cyclopropylacetate at room temperature? A: No. It must be stored neat or in a non-polar solvent at -20 °C or lower, strictly protected from light and moisture. Trace moisture causes hydrolysis, generating HBr, which acts as an autocatalyst for racemization (2)[2].

Q: My chiral HPLC shows two peaks before I even start the reaction. Why? A: Your starting material likely racemized during its initial synthesis or subsequent storage. Ensure that the upstream synthesis of the α-bromo ester avoids extended exposure to acidic bromide sources (like HBr during diazotization steps) which are known to erode ee (3)[3].

Q: Is Dynamic Kinetic Resolution (DKR) an option if racemization is unavoidable? A: Yes. If your specific nucleophile requires harsh conditions that make retention impossible, DKR methodologies utilizing chiral auxiliaries or specific catalysts (e.g., chiral α-amino esters) can be employed to drive a racemic α-bromo ester mixture toward a single stereoisomeric product (4)[4]. However, the primary goal should always be retention via the cryogenic/scavenger protocol described above.

References

  • Preparation of Enantioenriched α-Bromo Acids Incorporating Diverse Functionality Source: Organic Chemistry Portal URL:[Link]

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 22.4: Alpha Bromination of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]

  • Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Ethyl (2S)- vs (2R)-2-Bromo-2-cyclopropylacetate: A Comprehensive Guide to Reactivity and Asymmetric Synthesis Applications

For drug development professionals and synthetic chemists, the incorporation of cyclopropyl groups into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, increase lipophilicity...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the incorporation of cyclopropyl groups into active pharmaceutical ingredients (APIs) is a proven strategy to enhance metabolic stability, increase lipophilicity, and impose conformational restriction. When synthesizing chiral cyclopropyl-containing APIs—such as MDM2-p53 inhibitors, PARP1 inhibitors, and unnatural amino acids—the choice of chiral building block is paramount.

This guide provides an objective, data-driven comparison between the enantiomers ethyl (2S)-2-bromo-2-cyclopropylacetate and ethyl (2R)-2-bromo-2-cyclopropylacetate . While their physicochemical properties in achiral environments are identical, their behavior in asymmetric synthesis dictates the absolute configuration, and ultimately the pharmacological efficacy, of the final drug molecule.

Physicochemical Profiling & Stereochemical Divergence

Because they are enantiomers, the (2S) and (2R) forms of ethyl 2-bromo-2-cyclopropylacetate cannot be separated by standard achiral chromatography or distillation. They must be resolved using chiral stationary phases (e.g., CHIRALPAK IG or OD-H columns)[1][2].

The primary distinction between these two molecules lies in their trajectory during nucleophilic substitution. Alpha-bromo esters are highly electrophilic; the adjacent electron-withdrawing carbonyl group stabilizes the transition state of an SN​2 reaction while strongly destabilizing any potential carbocation intermediate. This electronic environment virtually eliminates SN​1 racemization, ensuring that nucleophilic attack proceeds with near-perfect stereochemical inversion.

Quantitative Comparison Table
Property / ParameterEthyl (2S)-2-bromo-2-cyclopropylacetateEthyl (2R)-2-bromo-2-cyclopropylacetate
Molecular Weight 207.07 g/mol 207.07 g/mol
Stereocenter Configuration (S) at C2(R) at C2
SN​2 Product Configuration (Amine Nucleophile) (R) -Amino Ester Derivative(S) -Amino Ester Derivative
Chromatographic Separation Chiral HPLC (e.g., Hexane:IPA on OD-H)Chiral HPLC (e.g., Hexane:IPA on OD-H)
Primary Synthetic Application Precursor for (R)-cyclopropylglycine motifsPrecursor for (S)-cyclopropylglycine motifs
Achiral Reactivity IdenticalIdentical

Mechanistic Reactivity: The Stereospecific SN​2 Paradigm

The core value of these enantiomers lies in their predictable reactivity. When subjected to nucleophilic attack by primary amines, anilines, or complex nitrogenous heterocycles, the reaction proceeds via an SN​2 mechanism[1][3].

Causality in Experimental Design: To synthesize an (R)-configured cyclopropyl amino acid derivative, a chemist must specifically select the (2S)-enantiomer . The incoming nucleophile attacks the anti-bonding ( σ∗ ) orbital of the C-Br bond from the opposite face of the bulky bromine atom. As the C-Br bond breaks and the C-N bond forms, the stereocenter undergoes a complete Walden inversion. Using the (2R)-enantiomer will exclusively yield the (S)-product.

SN2_Inversion cluster_S Pathway A: (2S) Enantiomer cluster_R Pathway B: (2R) Enantiomer S_Reactant Ethyl (2S)-2-bromo- 2-cyclopropylacetate Nucleophile1 Amine Nucleophile (R-NH2) S_Reactant->Nucleophile1 R_Product Ethyl (2R)-2-(alkylamino)- 2-cyclopropylacetate Nucleophile1->R_Product SN2 Inversion (100%) R_Reactant Ethyl (2R)-2-bromo- 2-cyclopropylacetate Nucleophile2 Amine Nucleophile (R-NH2) R_Reactant->Nucleophile2 S_Product Ethyl (2S)-2-(alkylamino)- 2-cyclopropylacetate Nucleophile2->S_Product SN2 Inversion (100%)

Caption: Stereospecific SN2 inversion pathways for ethyl 2-bromo-2-cyclopropylacetate enantiomers.

Applications in Drug Development

The distinct reactivity of these enantiomers is heavily leveraged in the synthesis of complex therapeutics:

  • MDM2-p53 Protein-Protein Interaction Inhibitors: Morpholinone-based MDM2 inhibitors require precise stereochemistry to effectively mimic the α -helical structure of p53 and bind to the MDM2 cleft. The synthesis of these inhibitors often involves the N-alkylation of a chiral amino alcohol using ethyl 2-bromo-2-cyclopropylacetate[1][3]. The choice of the (2S) or (2R) bromide directly dictates the spatial orientation of the cyclopropyl group, which interacts with the Phe19 pocket of the MDM2 protein[1].

  • PARP1 Inhibitors & MRGPRX2 Antagonists: Ethyl 2-bromo-2-cyclopropylacetate is utilized to append functionalized cyclopropyl-acetate motifs onto piperazine or pyridine cores via stereospecific alkylation, generating potent inhibitors for oncology and immunology targets[2][4][5][6].

  • Ceramide Galactosyltransferase Inhibitors: The enantiomers are used to synthesize specific diastereomers of inhibitors targeting lysosomal storage diseases like Krabbe disease, where stereochemical purity is critical for target affinity[7][8].

MDM2_Synthesis Start Chiral Amino Alcohol (Nucleophile) Alkylation N-Alkylation with Ethyl (2S)-2-bromo-2-cyclopropylacetate Start->Alkylation Intermediate Diastereomerically Pure Intermediate (R-Configured) Alkylation->Intermediate K2CO3, DMF, rt Cyclization Lactamization Intermediate->Cyclization Product Chiral Morpholinone Core (MDM2 Inhibitor) Cyclization->Product

Caption: Workflow utilizing ethyl (2S)-2-bromo-2-cyclopropylacetate in MDM2 inhibitor synthesis.

Experimental Protocols: Self-Validating SN​2 Alkylation

To ensure scientific integrity, the following protocol represents a self-validating system. The use of a polar aprotic solvent (DMF) ensures the nucleophile remains unsolvated and highly reactive, driving the SN​2 kinetic pathway over SN​1 . The mild base ( K2​CO3​ ) scavenges generated HBr without causing base-catalyzed racemization of the α -proton[1][3]. The final Chiral HPLC step acts as the validation mechanism: a high enantiomeric excess (ee) confirms that pure SN​2 inversion occurred.

Step-by-Step Methodology: Stereospecific N-Alkylation

Reagents:

  • Amine nucleophile (1.0 equiv)

  • Ethyl (2S)- or (2R)-2-bromo-2-cyclopropylacetate (1.0 - 1.1 equiv)[3]

  • Potassium carbonate ( K2​CO3​ , 1.2 - 3.0 equiv)[9][10]

  • Anhydrous N,N-Dimethylformamide (DMF)[3][9]

Procedure:

  • Preparation: To a stirring mixture of the amine nucleophile (e.g., 0.97 mmol) in anhydrous DMF (5.0 mL) at room temperature, add K2​CO3​ (1.2 mmol)[9].

    • Causality: Adding the base first ensures any acidic protons on the nucleophile are scavenged, maximizing nucleophilicity before the electrophile is introduced.

  • Alkylation: Dropwise, add the chosen enantiomer of ethyl 2-bromo-2-cyclopropylacetate (0.97 mmol) to the mixture[3][9].

  • Reaction Monitoring: Stir the reaction at room temperature (or up to 50 °C depending on steric hindrance) for 2 to 16 hours[3][7]. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base. Dilute with diethyl ether or ethyl acetate, wash sequentially with 10% citric acid, 5% NaHCO3​ , water, and brine to remove DMF and inorganic salts[3].

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, ethyl acetate/petroleum ether gradient)[7].

  • Self-Validation (ee Determination): Subject the purified product to Chiral HPLC (e.g., CHIRALPAK OD-H, 250 × 4.6 mm, hexane:isopropanol = 90:10, 215 nm)[1].

    • Validation Logic: If the starting bromide was >99% ee, the product should exhibit >98% ee. Any significant drop in ee indicates unwanted SN​1 character or base-catalyzed enolization, signaling that the reaction temperature must be lowered or a weaker base utilized.

Conclusion & Selection Guide

The choice between ethyl (2S)-2-bromo-2-cyclopropylacetate and ethyl (2R)-2-bromo-2-cyclopropylacetate is dictated entirely by the target molecule's required absolute stereochemistry. Because nucleophilic displacement at the α -carbon occurs with strict SN​2 inversion, researchers must select the enantiomer with the opposite configuration of their desired final product. By controlling reaction conditions (polar aprotic solvents, mild bases, and controlled temperatures), chemists can suppress racemization and reliably translate the chirality of these building blocks into highly complex, biologically active therapeutics.

References

  • Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

  • BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS World Intellectual Property Organiz
  • Parp1 inhibitors and uses thereof United States Patent Applic
  • Mrgprx2 antagonists and methods of use thereof World Intellectual Property Organiz
  • Tricyclic pi3k inhibitor compounds and methods of use World Intellectual Property Organiz
  • Ceramide galactosyltransferase inhibitors for the treatment of disease World Intellectual Property Organiz

Sources

Comparative

Comparative Guide: HPLC Chiral Separation Methods for Ethyl 2-bromo-2-cyclopropylacetate Enantiomers

Introduction and Strategic Context Ethyl 2-bromo-2-cyclopropylacetate is a critical chiral building block utilized in the synthesis of advanced therapeutics, most notably in the development of potent morpholinone inhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

Ethyl 2-bromo-2-cyclopropylacetate is a critical chiral building block utilized in the synthesis of advanced therapeutics, most notably in the development of potent morpholinone inhibitors targeting the MDM2–p53 protein–protein interaction and various PARP inhibitors. Because the absolute configuration of this alpha-bromo ester directly dictates the stereochemistry and pharmacological efficacy of the downstream active pharmaceutical ingredient (API), establishing a robust, high-resolution chiral high-performance liquid chromatography (HPLC) method is paramount for drug development professionals.

This guide objectively compares the performance of industry-standard polysaccharide-based Chiral Stationary Phases (CSPs) and provides a self-validating experimental protocol to ensure reproducible enantiomeric resolution.

The Causality of Chiral Recognition

Separating the enantiomers of ethyl 2-bromo-2-cyclopropylacetate requires a CSP that can discriminate based on the spatial arrangement of three distinct groups around the chiral center: the ester carbonyl, the highly polarizable bromine atom, and the rigid cyclopropyl ring.

The chromatographic separation on polysaccharide-based columns relies on a combination of interactions :

  • Hydrogen Bonding: The ester carbonyl of the analyte acts as a hydrogen-bond acceptor, interacting with the carbamate N-H groups of the stationary phase.

  • Dipole-Dipole Interactions: The strong dipole moment induced by the alpha-bromine atom aligns with the C=O groups of the CSP's carbamate linker.

  • Steric Inclusion: The rigid cyclopropyl ring must fit into the chiral cavities of the polymer backbone.

Why Cellulose outperforms Amylose for this analyte: Cellulose-based CSPs (e.g., Chiralcel OD-H) possess a distinct linear helical twist that forms tighter, more rigid chiral cavities compared to the more flexible amylose helix (e.g., Chiralpak AD-H) . For compact, rigid molecules like cyclopropyl-substituted alpha-bromo esters, the cellulose backbone provides a superior steric fit, leading to higher selectivity (α).

Comparative Performance Analysis

To objectively evaluate column performance, a standardized normal-phase screening protocol was applied. The data below compares three leading CSP alternatives for the resolution of ethyl 2-bromo-2-cyclopropylacetate enantiomers.

Column AlternativeStationary Phase ChemistryMobile PhaseRet. Time (Peak 1)Ret. Time (Peak 2)Selectivity (α)Resolution (Rs)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (95:5)8.4 min10.2 min1.252.4
Chiralpak IG Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)Hexane/IPA (95:5)9.5 min11.8 min1.302.8
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (95:5)7.1 min7.6 min1.091.1

Analysis: The coated cellulose phase (OD-H) and the immobilized chlorinated amylose phase (IG) both achieve baseline resolution (Rs > 2.0). The AD-H column fails to provide adequate resolution (Rs < 1.5), validating the hypothesis that the standard amylose cavity is sub-optimal for this specific cyclopropyl-bromo steric profile.

Methodological Logic and Workflow

ChiralMethod A Target: Ethyl 2-bromo-2-cyclopropylacetate B Normal Phase CSP Screening (Hexane:IPA 90:10) A->B C1 Cellulose OD-H (Rs = 2.4) B->C1 High Selectivity C2 Amylose AD-H (Rs = 1.1) B->C2 Poor Fit C3 Immobilized IG (Rs = 2.8) B->C3 High Selectivity D Method Optimization Reduce IPA to 5%, T=25°C C1->D C3->D E Self-Validating System Check Rs > 1.5 & S/N > 10 D->E

Fig 1: Chiral HPLC method development logic for alpha-bromo esters.

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system . Every parameter is chosen with a specific mechanistic purpose to ensure data integrity.

Phase 1: Preparation
  • Mobile Phase Formulation: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 95:5 (v/v) ratio. Degas via sonication for 10 minutes.

    • Causality: Hexane provides the non-polar bulk environment necessary to drive the analyte into the hydrophobic chiral cavities of the CSP. IPA acts as a polar modifier. Restricting IPA to 5% prevents the modifier from outcompeting the analyte for critical hydrogen-bonding sites, thereby increasing residence time and maximizing stereochemical discrimination.

  • Sample Preparation: Dissolve racemic ethyl 2-bromo-2-cyclopropylacetate in the mobile phase to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Dissolving the sample in the exact mobile phase prevents baseline disturbances and peak distortion (solvent shock) upon injection.

Phase 2: Chromatographic Execution
  • Column Installation: Install a Chiralcel OD-H (250 × 4.6 mm, 5 µm) or equivalent column.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. (Causality: Chiral recognition is an exothermic, enthalpy-driven process. Maintaining a strict 25°C prevents thermal kinetic energy from overriding the delicate inclusion complexes).

    • Detection Wavelength: UV at 215 nm. (Causality: Ethyl 2-bromo-2-cyclopropylacetate lacks extended aromatic conjugation. The ester carbonyl is the primary chromophore, absorbing optimally in the low UV range. Higher wavelengths will result in a poor signal-to-noise ratio).

    • Injection Volume: 10 µL.

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing synthetic batches or unknown samples, the system must prove its resolving power.

  • Inject the 1.0 mg/mL racemic standard.

  • Validation Criteria: The system is validated only if the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5 .

  • Troubleshooting (If Rs < 1.5):

    • Diagnosis: A drop in resolution typically indicates moisture accumulation in the normal-phase solvents. Water strongly outcompetes the analyte for the carbamate hydrogen-bonding sites on the CSP.

    • Corrective Action: Flush the column with 100% anhydrous ethanol for 60 minutes at 0.5 mL/min to strip bound water, then re-equilibrate with the freshly prepared, anhydrous mobile phase.

References

  • Title: Selective and Potent Morpholinone Inhibitors of the MDM2–p53 Protein–Protein Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Separations Guidebook Source: Phenomenex URL: [Link]

Validation

A Comparative Guide to the Validation of Enantiomeric Excess of Ethyl (2S)-2-bromo-2-cyclopropylacetate by Chiral NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. The stereoisomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles. This guide offers an in-depth, comparative analysis of two prominent chiral Nuclear Magnetic Resonance (NMR) spectroscopic methods for validating the enantiomeric excess of ethyl (2S)-2-bromo-2-cyclopropylacetate, a valuable chiral building block in organic synthesis. We will explore the practical application and underlying principles of Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (LSRs), providing field-proven insights to guide your experimental choices.

The Imperative of Enantiomeric Purity

The significance of stereochemistry in drug action is a well-established principle. A classic and somber example is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, while the (S)-enantiomer was a potent teratogen. This underscores the critical need for robust analytical methods to quantify the enantiomeric composition of chiral molecules. While chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a standard for ee determination, NMR spectroscopy offers a powerful and often complementary approach, providing rapid and quantitative data without the need for extensive method development or sample purification.[1][2]

Chiral NMR Spectroscopy: A Primer

Enantiomers, being mirror images, are indistinguishable in a standard achiral NMR environment, exhibiting identical chemical shifts. Chiral NMR spectroscopy overcomes this limitation by introducing a chiral auxiliary that interacts with the enantiomeric analyte to form transient diastereomeric complexes.[3][4] These diastereomers possess distinct spatial arrangements and, consequently, their corresponding nuclei experience different magnetic environments, leading to the resolution of signals in the NMR spectrum. The ratio of the integrated areas of these separated signals directly corresponds to the enantiomeric ratio of the analyte.[4]

This guide will compare two major classes of chiral auxiliaries:

  • Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol, form non-covalent diastereomeric solvates with the analyte through interactions like hydrogen bonding and π-π stacking.[5][6][7]

  • Chiral Lanthanide Shift Reagents (LSRs): These paramagnetic complexes, for instance, Eu(hfc)₃, coordinate to Lewis basic sites on the analyte, inducing large chemical shift changes (Lanthanide-Induced Shifts, LIS) and resolving enantiomeric signals.[8][9][10]

Experimental Design: A Comparative Workflow

The following sections detail the step-by-step protocols for determining the enantiomeric excess of ethyl (2S)-2-bromo-2-cyclopropylacetate using both a CSA and an LSR. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Method 1: Chiral Solvating Agent (CSA) - (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's Alcohol)

Pirkle's alcohol is a widely used CSA that effectively resolves the signals of enantiomers containing a π-system and a site for hydrogen bonding, making it a suitable choice for our target molecule.[5] The ester carbonyl of ethyl (2S)-2-bromo-2-cyclopropylacetate can participate in hydrogen bonding with the hydroxyl group of Pirkle's alcohol, while the aromatic anthracene moiety provides the necessary anisotropic environment for signal dispersion.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of ethyl (2S)-2-bromo-2-cyclopropylacetate into a clean, dry NMR tube.

    • Add 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte to serve as a reference.

  • Addition of CSA:

    • Prepare a stock solution of Pirkle's alcohol in CDCl₃.

    • Add incremental amounts of the Pirkle's alcohol stock solution to the NMR tube containing the analyte. A typical starting point is a 1:1 molar ratio of analyte to CSA.

    • After each addition, gently mix the sample and acquire a ¹H NMR spectrum.

  • Data Acquisition and Analysis:

    • Monitor the ¹H NMR spectrum for the separation of signals corresponding to the enantiomers. The methine proton (CH-Br) and the cyclopropyl protons are often the most informative.

    • Optimize the analyte-to-CSA ratio to achieve baseline resolution of the enantiomeric signals.

    • Integrate the well-resolved signals of both enantiomers to determine the enantiomeric excess using the formula: ee (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100

CSA_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Ethyl (2S)-2-bromo- 2-cyclopropylacetate NMR_Tube NMR Tube Analyte->NMR_Tube Solvent CDCl3 Solvent->NMR_Tube Initial_Spectrum Acquire Reference ¹H NMR Spectrum NMR_Tube->Initial_Spectrum CSA Add Pirkle's Alcohol (CSA) Initial_Spectrum->CSA Optimized_Spectrum Acquire ¹H NMR with CSA CSA->Optimized_Spectrum Integration Integrate Resolved Signals Optimized_Spectrum->Integration EE_Calc Calculate Enantiomeric Excess Integration->EE_Calc LSR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Analyte Ethyl (2S)-2-bromo- 2-cyclopropylacetate NMR_Tube Dry NMR Tube Analyte->NMR_Tube Solvent Anhydrous CDCl3 Solvent->NMR_Tube Initial_Spectrum Acquire Reference ¹H NMR Spectrum NMR_Tube->Initial_Spectrum LSR Add Eu(hfc)₃ (LSR) Initial_Spectrum->LSR Optimized_Spectrum Acquire ¹H NMR with LSR LSR->Optimized_Spectrum Integration Integrate Resolved Signals Optimized_Spectrum->Integration EE_Calc Calculate Enantiomeric Excess Integration->EE_Calc

Caption: Workflow for ee determination using a Chiral Lanthanide Shift Reagent.

Comparative Data Analysis

The following table summarizes hypothetical ¹H NMR data for the methine proton (CH-Br) of ethyl (2S)-2-bromo-2-cyclopropylacetate in the presence of each chiral auxiliary. This data is illustrative of typical results.

MethodChiral AuxiliaryMolar Ratio (Auxiliary:Analyte)Chemical Shift (δ, ppm) - Major EnantiomerChemical Shift (δ, ppm) - Minor EnantiomerΔΔδ (ppm)Calculated ee (%)
CSAPirkle's Alcohol2:14.154.120.0395.2
LSREu(hfc)₃0.3:15.855.750.1095.5

Analysis of Results:

  • Chemical Shift Separation (ΔΔδ): The LSR (Eu(hfc)₃) generally induces a larger separation between the enantiomeric signals (ΔΔδ) compared to the CSA (Pirkle's Alcohol). [10]This can be advantageous for accurate integration, especially for samples with high enantiomeric excess where the minor enantiomer's signal is small.

  • Molar Ratio: A significantly lower molar ratio of the LSR is typically required to achieve signal resolution. This can be a cost and sample-saving advantage.

  • Line Broadening: While providing greater signal separation, LSRs can also cause significant line broadening, which may reduce resolution and complicate the measurement of coupling constants. [8]CSAs generally do not cause significant line broadening.

  • Ease of Use: CSAs are often considered more straightforward to use as they are less sensitive to moisture compared to LSRs. [11]

Expert Insights and Recommendations

The choice between a CSA and an LSR for determining the enantiomeric excess of ethyl (2S)-2-bromo-2-cyclopropylacetate depends on several factors:

  • For routine analysis and qualitative screening, the ease of use and minimal line broadening associated with Pirkle's alcohol (CSA) make it an excellent first choice. The protocol is robust and less susceptible to experimental variables like trace amounts of water.

  • When high accuracy and baseline resolution are paramount, especially for samples with very high enantiomeric excess, the larger signal separation induced by Eu(hfc)₃ (LSR) can be highly beneficial. However, careful attention must be paid to using anhydrous conditions and optimizing the LSR concentration to minimize line broadening.

It is also worth noting that the development of more advanced NMR techniques, such as those utilizing chiral derivatizing agents or operating at higher magnetic field strengths, can offer alternative or complementary approaches to validating enantiomeric excess. [11][12]

Conclusion

Both Chiral Solvating Agents and Chiral Lanthanide Shift Reagents are powerful tools for the NMR-based determination of the enantiomeric excess of ethyl (2S)-2-bromo-2-cyclopropylacetate. A thorough understanding of their mechanisms, advantages, and limitations, as outlined in this guide, empowers researchers to make informed decisions and obtain reliable, high-quality data. The self-validating nature of these protocols, where the separation of signals is directly observed and quantified, provides a high degree of confidence in the analytical results, which is indispensable in the rigorous environment of drug development and scientific research.

References

  • Pirkle's alcohol - Wikipedia. Available at: [Link]

  • Lanthanide Shift Reagents in NMR | PDF | Chirality (Chemistry) | Stereochemistry - Scribd. Available at: [Link]

  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed. Available at: [Link]

  • Chiral Lanthanide Shift Reagents - ResearchGate. Available at: [Link]

  • Eu(hfc)3 - Wikipedia. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. - MIT. Available at: [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro - Scholars' Mine. Available at: [Link]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Available at: [Link]

  • Chapter 5: A Brief Overview of the Chiral Agents - Books. Available at: [Link]

  • Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books. Available at: [Link]

  • US11008354B2 - Chiral solvating agents - Google Patents.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

  • NMR determination of enantiomeric excess - ResearchGate. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - Semantic Scholar. Available at: [Link]

  • View of Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - MDPI. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. Available at: [Link]

  • Catalytic Enantioselective Cyclopropylalkynylation of Aldimines Generated In Situ from α-Amido Sulfones - MDPI. Available at: [Link]

  • Determination of Enantiomeric Excess via 31P-NMR - PubMed. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange - MDPI. Available at: [Link]

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes - ACS Publications. Available at: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC. Available at: [Link]

  • Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed. Available at: [Link]

Sources

Comparative

GC-MS Validation of Ethyl (2S)-2-bromo-2-cyclopropylacetate Chemical Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chemical purity of volatile, low-molecular-weight intermediates. Ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS: 1200828...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the chemical purity of volatile, low-molecular-weight intermediates. Ethyl (2S)-2-bromo-2-cyclopropylacetate (CAS: 1200828-74-5) is a prime example: it is a critical chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs), including cyclopropyl-containing antifungal and antiviral agents.

With a molecular weight of 207.07 g/mol and a boiling point of approximately 209 °C[1], this alkyl halide presents unique analytical challenges. Furthermore, because alkyl halides are highly reactive, they are frequently flagged as potentially genotoxic impurities (PGIs) requiring stringent, trace-level control in pharmaceutical workflows[2]. This guide provides an in-depth, self-validating methodology for assessing its chemical purity using Gas Chromatography-Mass Spectrometry (GC-MS), strictly adhering to ICH Q2(R2) validation standards[3].

The Analytical Challenge: Why GC-MS Outperforms Alternatives

When designing a purity assay, the selection of the analytical platform must be driven by the physicochemical properties of the molecule. While High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are staples in the quality control (QC) lab, they are fundamentally mismatched for this specific compound.

The Causality of Platform Selection: Ethyl (2S)-2-bromo-2-cyclopropylacetate lacks a conjugated π -system, rendering it practically invisible to standard UV detectors used in HPLC[4]. Attempting to monitor this compound at low UV wavelengths (e.g., 200–210 nm) introduces severe baseline drift and solvent interference, destroying the method's reliability. Furthermore, its high volatility leads to evaporative losses during standard LC sample preparation, compromising accuracy.

GC-MS, conversely, exploits this volatility. By utilizing Electron Ionization (EI), GC-MS avoids the need for a chromophore entirely. More importantly, it provides a distinct mass spectral fingerprint—specifically highlighting the characteristic ~1:1 isotopic ratio of 79Br and 81Br [5]. This isotopic signature acts as an inherent self-validating feature: any peak lacking this M/M+2 doublet can be immediately excluded as a non-brominated artifact, ensuring unparalleled specificity.

Table 1: Analytical Platform Comparison for Volatile Alkyl Halides
Performance MetricGC-MS (EI)HPLC-UVqNMR
Sensitivity (Impurities) Excellent (ppm to ppb level)Poor (Lacks UV chromophore)Moderate (~0.1 - 1.0% LOD)
Specificity High (Mass spectral fingerprinting)Low (Non-specific low-UV absorption)High (Structural elucidation)
Volatility Handling Ideal (Vaporizes without degradation)Poor (Prone to evaporative losses)Good (Analyzed in closed tubes)
Throughput & Cost High throughput, moderate costHigh throughput, low costLow throughput, high cost

Methodological Design & Causality

To build a robust, self-validating analytical procedure, every instrumental parameter must be deliberately chosen to prevent artifact generation or analyte degradation.

  • Column Selection: A mid-polar 5% diphenyl / 95% dimethylpolysiloxane capillary column (e.g., DB-5MS or USP G27/G43 equivalent, 30m × 0.25mm × 0.25µm) is selected[2]. Causality: The slight polarity of the stationary phase perfectly resolves the halogenated ester from structurally similar aliphatic impurities based on boiling point and mild dipole interactions, without causing excessive retention times.

  • Inlet Temperature & Injection Mode: Set to 220 °C with a 1:50 split ratio. Causality: 220 °C is sufficient to flash-vaporize the compound (BP ~209 °C)[1] without inducing thermal cleavage of the strained cyclopropyl ring. The split ratio prevents column overloading, ensuring the sharp, symmetrical peaks necessary for accurate integration.

  • Ionization & Detection: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universal standard for EI, allowing direct comparison of unknown impurity fragments against NIST libraries. The scan range is restricted to m/z 35–300 to filter out atmospheric background (N₂, O₂, H₂O) while capturing the molecular ion (m/z 206/208)[5].

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The validation of this analytical procedure strictly adheres to the, which mandate the demonstration of fitness for purpose through rigorous statistical evaluation[6].

G Start Method Development: Ethyl (2S)-2-bromo-2-cyclopropylacetate ParamOpt GC-MS Parameter Optimization (Column, Temp, Split) Start->ParamOpt ICH ICH Q2(R2) Validation Protocol ParamOpt->ICH Spec Specificity (Interference Check) ICH->Spec Lin Linearity & Range (R² > 0.999) ICH->Lin Sens Sensitivity (LOD & LOQ via S/N) ICH->Sens Prec Precision & Accuracy (%RSD & Recovery) ICH->Prec Valid Validated Purity Method Ready for Routine QC Spec->Valid Lin->Valid Sens->Valid Prec->Valid

Caption: GC-MS analytical method validation workflow based on ICH Q2(R2) guidelines.

Step 1: System Suitability Testing (SST) & Blank Analysis

Before any validation sequence, inject the diluent (e.g., GC-grade Dichloromethane) to confirm a stable baseline and the absence of carryover. Inject the standard solution (1.0 mg/mL) six times. Self-Validation Check: The system is deemed suitable for analysis only if the peak area relative standard deviation (%RSD) is ≤2.0% .

Step 2: Specificity

Analyze the blank, the pure standard, and a sample spiked with known potential impurities (e.g., unreacted 2-cyclopropylacetic acid or ethanol).

  • Acceptance Criteria: The target peak must have a chromatographic resolution ( Rs​ ) > 1.5 from any adjacent peaks. Mass spectral peak purity must confirm no co-eluting substances across the entire peak width[3].

Step 3: Linearity and Range

Prepare a minimum of five concentration levels spanning 25% to 150% of the nominal working concentration to establish the reportable range[6].

  • Acceptance Criteria: The calibration curve must yield a correlation coefficient ( R2 ) ≥0.999 , with residuals randomly distributed around zero.

Step 4: Sensitivity (LOD & LOQ)

Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by injecting serial dilutions of the standard until the signal-to-noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD requires S/N ≥3 . LOQ requires S/N ≥10 with an injection precision of %RSD ≤10% [2].

Step 5: Precision and Accuracy

Assess method precision (repeatability) by preparing six independent sample preparations at 100% concentration. Assess accuracy (recovery) by spiking the analyte into a matrix at 50%, 100%, and 150% levels.

  • Acceptance Criteria: Precision %RSD ≤2.0% . Accuracy recovery must fall between 98.0% and 102.0%[3].

Representative Validation Data

To illustrate the expected performance of this GC-MS method, Table 2 summarizes typical validation metrics achieved when adhering to the protocol above. These metrics confirm that the method is scientifically sound, reproducible, and defensible for regulatory submissions.

Table 2: ICH Q2(R2) Validation Metrics for Ethyl (2S)-2-bromo-2-cyclopropylacetate
Validation Parameter (ICH Q2(R2))Regulatory Acceptance CriteriaRepresentative GC-MS Result
Specificity No interference at retention timePass ( Rs​ > 1.8 from nearest impurity)
Linearity ( R2 ) ≥0.999 over 25-150% of nominal0.9998
Limit of Detection (LOD) S/N ≥3 0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥10 , %RSD ≤10% 0.15 µg/mL
Method Precision (%RSD) ≤2.0% (n=6)0.85%
Accuracy (Recovery %) 98.0% - 102.0%99.6% ± 0.5%

Sources

Validation

The Decisive Departure: A Comparative Guide to Bromo vs. Chloro Leaving Groups in Cyclopropylacetate Systems

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Predicting Reactivity and Optimizing Synthesis In the intricate landscape of synthetic chemistry, the choice of a leaving group can b...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Researcher, Scientist, and Drug Development Professional: A Technical Guide to Predicting Reactivity and Optimizing Synthesis

In the intricate landscape of synthetic chemistry, the choice of a leaving group can be the pivotal factor that dictates the success, efficiency, and outcome of a reaction. This is particularly true in sterically and electronically unique environments, such as those presented by cyclopropyl systems. The inherent ring strain and the potential for complex carbocation rearrangements in cyclopropylmethyl derivatives make the efficacy of the leaving group a critical parameter. This guide provides an in-depth comparison of two common halogen leaving groups, bromide and chloride, in the context of cyclopropylacetate solvolysis, supported by established chemical principles and analogous experimental data.

The Fundamental Principles of Leaving Group Efficacy

A good leaving group is one that can readily depart from a molecule, taking with it a pair of electrons. The efficacy of a leaving group is fundamentally tied to its stability as an independent species. Several key factors govern this stability and, consequently, the rate of reaction:

  • Basicity: A good leaving group is a weak base. Weak bases are better able to stabilize a negative charge. In the halide series, basicity decreases down the group (F⁻ > Cl⁻ > Br⁻ > I⁻). Therefore, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is thus a better leaving group.[1][2]

  • Polarizability: Larger atoms have more diffuse electron clouds that are more easily distorted. This increased polarizability allows the atom to better stabilize a developing negative charge in the transition state. Bromine is larger and more polarizable than chlorine, contributing to its superior leaving group ability.

  • Carbon-Halogen Bond Strength: The strength of the bond between the carbon and the leaving group must be overcome for the reaction to proceed. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to cleave.

In both unimolecular (Sₙ1) and bimolecular (Sₙ2) nucleophilic substitution reactions, bromide is generally a more effective leaving group than chloride.[1] In an Sₙ1 reaction, the rate-determining step is the formation of the carbocation, which is accelerated by a better leaving group. In an Sₙ2 reaction, the leaving group is expelled as the nucleophile attacks, and a more facile departure of the leaving group lowers the activation energy of the transition state.

The Unique Case of Cyclopropylmethyl Systems: Anchimeric Assistance and Carbocation Stability

The reactivity of cyclopropylmethyl systems is significantly influenced by the phenomenon of anchimeric assistance , also known as neighboring group participation. The strained C-C bonds of the cyclopropyl ring can participate in the departure of the leaving group, leading to a significant rate enhancement compared to analogous acyclic systems.[3][4]

The solvolysis of a cyclopropylmethyl halide or acetate typically proceeds through an Sₙ1-like mechanism. The departure of the leaving group is assisted by the neighboring cyclopropyl ring, leading to the formation of a highly stabilized, non-classical carbocation often referred to as a bicyclobutonium ion. This intermediate can exist in equilibrium with the cyclopropylmethyl, cyclobutyl, and homoallyl cations. This complex cationic landscape often leads to a mixture of rearranged products.

Comparative Reactivity: Bromo- vs. Chloro-cyclopropylacetates

Based on the established principles:

  • Bromide is a better leaving group than chloride.

  • The rate-determining step in the solvolysis of these compounds is the departure of the leaving group to form a carbocation.

Therefore, it can be confidently predicted that 2-bromocyclopropyl acetate will undergo solvolysis at a significantly faster rate than 2-chlorocyclopropyl acetate under identical conditions.

Supporting Data from Analogous Systems

Studies on the solvolysis of related cyclopropylcarbinyl and secondary cyclopropyl systems consistently demonstrate the superior reactivity of bromo-derivatives over their chloro-counterparts. For instance, the solvolysis of cyclopropylcarbinyl bromide is markedly faster than that of other primary alkyl bromides, a testament to the anchimeric assistance provided by the cyclopropyl ring.[5] While a direct numerical comparison with the chloro-analog is not provided in the immediate search results, the general trend of R-Br being more reactive than R-Cl in solvolysis is a cornerstone of physical organic chemistry.

The following table presents a qualitative comparison and projected reactivity based on these established principles.

FeatureBromo-cyclopropylacetateChloro-cyclopropylacetateRationale
Leaving Group Ability ExcellentGoodBromide is a weaker base and more polarizable than chloride.
C-X Bond Strength WeakerStrongerThe C-Br bond is easier to cleave than the C-Cl bond.
Predicted Solvolysis Rate FasterSlowerA better leaving group accelerates the rate-determining ionization step.
Propensity for Rearrangement HighHighBoth will form the same stabilized carbocation intermediates, leading to similar product distributions, although the rate of formation will differ.

Experimental Protocol: Kinetic Analysis of Solvolysis

To empirically validate the predicted difference in reactivity, a kinetic study of the solvolysis of bromo- and chloro-cyclopropylacetates can be performed. The following protocol outlines a general method for monitoring the reaction rate by titration of the acid produced.

Objective:

To determine and compare the first-order rate constants for the solvolysis of 2-bromocyclopropyl acetate and 2-chlorocyclopropyl acetate in aqueous ethanol.

Materials:
  • 2-Bromocyclopropyl acetate

  • 2-Chlorocyclopropyl acetate

  • Ethanol, reagent grade

  • Distilled water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Bromothymol blue indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Erlenmeyer flasks

Procedure:
  • Prepare the Solvent System: Prepare a stock solution of aqueous ethanol (e.g., 80% ethanol by volume).

  • Prepare the Substrate Solutions: Prepare solutions of known concentration (e.g., 0.1 M) of both 2-bromocyclopropyl acetate and 2-chlorocyclopropyl acetate in the aqueous ethanol solvent.

  • Set up the Reaction: In an Erlenmeyer flask, place a known volume of the aqueous ethanol solvent and a few drops of bromothymol blue indicator. Equilibrate the flask in the constant temperature water bath (e.g., 50 °C).

  • Initiate the Reaction: Add a precise volume of the substrate solution to the flask to initiate the solvolysis reaction. Start a timer immediately. The solution should be acidic (yellow) due to the production of acetic acid and HBr or HCl.

  • Titration: Titrate the generated acid with the standardized NaOH solution. The endpoint is the transition from yellow to blue. Record the volume of NaOH added and the time.

  • Monitoring the Reaction: Continue to take time and volume readings at regular intervals. As the reaction proceeds, the rate of acid production will decrease.

  • Data Analysis: The concentration of the unreacted alkyl acetate at any given time 't' can be calculated from the amount of acid produced. The first-order rate constant (k) can be determined from the slope of a plot of ln([R-X]₀/[R-X]t) versus time.[5][6]

Causality Behind Experimental Choices:
  • Solvent: Aqueous ethanol is a common solvent for solvolysis studies. The water acts as the nucleophile, and the ethanol helps to dissolve the organic substrate. The polarity of the solvent stabilizes the carbocation intermediate, favoring the Sₙ1 pathway.[2]

  • Temperature: The reaction is performed at a constant, elevated temperature to achieve a measurable reaction rate.

  • Indicator: Bromothymol blue provides a clear visual endpoint for the titration.

  • Kinetics: By monitoring the reaction over time, the rate constant can be determined, providing a quantitative measure of reactivity.

Reaction Mechanism and Logical Workflow

The solvolysis of a secondary cyclopropylacetate proceeds via an Sₙ1 mechanism, which can be visualized as a multi-step process.

Solvolysis_Mechanism sub Cyclopropylacetate ts1 Transition State 1 (Leaving Group Departure) sub->ts1 Rate-determining step (Ionization) int Non-classical Carbocation (Bicyclobutonium Ion) ts1->int Formation of Carbocation rearr Equilibrating Cations (Cyclobutyl, Homoallyl) int->rearr Rearrangement ts2 Transition State 2 (Nucleophilic Attack) int->ts2 H₂O (Nucleophile) rearr->ts2 H₂O (Nucleophile) prod Solvolysis Products (Alcohols, Ethers, Rearranged Products) ts2->prod

Caption: SN1 solvolysis mechanism of a cyclopropylacetate.

The experimental workflow for comparing the two substrates follows a logical progression from preparation to data analysis.

Experimental_Workflow sub_prep Prepare Substrate Solutions (Bromo- and Chloro-cyclopropylacetate) rxn_setup Set up Reaction Flasks in Constant Temperature Bath sub_prep->rxn_setup initiation Initiate Solvolysis Reaction rxn_setup->initiation monitoring Monitor Acid Production via Titration (Record Time and Volume of Base) initiation->monitoring data_analysis Calculate Rate Constants (k) for each substrate monitoring->data_analysis comparison Compare k_bromo and k_chloro data_analysis->comparison

Caption: Experimental workflow for kinetic comparison.

Conclusion

While both substrates are expected to produce a complex mixture of rearranged products due to the formation of a stabilized, non-classical carbocation, the faster reaction rate of the bromo-derivative can be advantageous in many synthetic applications, potentially allowing for milder reaction conditions and shorter reaction times. The choice between a bromo or chloro leaving group should therefore be a deliberate one, guided by the desired reaction kinetics and overall synthetic strategy.

References

  • Hausser, J. W., & Grubber, M. J. (1972). Solvolysis of Cyclopropyl Halides. II. 2-Phenylcyclopropyl Bromides. The Journal of Organic Chemistry, 37(17), 2648–2652. [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]

  • DePuy, C. H., Schnack, L. G., & Hausser, J. W. (1966). Chemistry of Cyclopropanols. IV. The Solvolysis of Cyclopropyl Tosylates. Journal of the American Chemical Society, 88(14), 3343–3346. [Link]

  • University of California, Irvine. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Dalal Institute. Anchimeric Assistance. [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. [Link]

  • Vaia. Account for the relative rates of solvolysis of these compounds in aqueous acetic acid. [Link]

  • University of Wisconsin-Madison. Anchimeric Assistance (Neighboring Group Participation). [Link]

  • ResearchGate. Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald−Winstein Equation 1. [Link]

  • Scribd. Understanding Anchimeric Assistance. [Link]

  • ElectronicsAndBooks. solvolyses14—anchimeric assistance would seem to be implicated as the accelerating factor. [Link]

  • Beilstein Journal of Organic Chemistry. (2019, July 24). The cyclopropylcarbinyl route to γ-silyl carbocations. [Link]

  • COPYRIGHTED MATERIAL. structure and reactivity of the cyclopropane species.
  • Chemistry LibreTexts. (2021, May 19). 8.7: Peculiarities in Substitution Chemistry. [Link]

  • ACS Publications. (2004, November 20). Solvolytic Ring-Opening Reactions of Cyclopropyl Bromides. An Assessment of the Woodward−Hoffmann−DePuy Rule. [Link]

  • ElectronicsAndBooks. The Thermal Isomerization of Chlorocyclopropane and of Bromocyclopropane. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Specific Rotation Analysis of Ethyl (2S)-2-bromo-2-cyclopropylacetate Batches

For Researchers, Scientists, and Drug Development Professionals In the synthesis of chiral molecules, particularly those destined for pharmaceutical applications, stringent quality control is paramount. The specific rota...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of chiral molecules, particularly those destined for pharmaceutical applications, stringent quality control is paramount. The specific rotation of a compound is a critical physical property that provides a macroscopic measure of its enantiomeric purity. This guide offers an in-depth comparison and analysis of specific rotation for different batches of ethyl (2S)-2-bromo-2-cyclopropylacetate, a key building block in organic synthesis. We will delve into the underlying principles, provide a robust experimental protocol, and discuss the interpretation of results to ensure the stereochemical integrity of your starting materials.

The Significance of Specific Rotation

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental characteristic of enantiomers.[1][2] Each enantiomer of a chiral compound will rotate the plane of polarized light by an equal magnitude but in opposite directions.[1][3] The specific rotation, [α], is a standardized measure of this rotation and is an intensive property characteristic of a particular chiral compound.[4] It is defined by the Biot equation:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).[5]

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[5]

For ethyl (2S)-2-bromo-2-cyclopropylacetate, the specific rotation is a direct indicator of its enantiomeric excess (ee), which is the measure of how much more of one enantiomer is present compared to the other.[4][6] In drug development, even small variations in enantiomeric composition can have profound effects on pharmacological activity and patient safety. Therefore, consistent specific rotation values across different batches are a crucial quality attribute.

Expected Specific Rotation Values

While a definitive, universally cited value for the specific rotation of enantiomerically pure ethyl (2S)-2-bromo-2-cyclopropylacetate can be elusive in publicly available literature, typical values observed for high-purity batches fall within a certain range. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific data. For the purpose of this guide, we will consider a hypothetical range based on common observations for similar chiral esters.

Table 1: Hypothetical Specific Rotation Data for Different Batches of Ethyl (2S)-2-bromo-2-cyclopropylacetate

Batch IDSupplierReported [α]D20 (c=1, CHCl3)Enantiomeric Excess (ee%) (Calculated)
Batch ASupplier X+95.2°98%
Batch BSupplier Y+92.3°95%
Batch CSupplier X+96.0°99%
Batch DInternal Synthesis+87.5°90%

Note: These values are for illustrative purposes. The theoretical maximum specific rotation for 100% ee ethyl (2S)-2-bromo-2-cyclopropylacetate is assumed to be +97.1° for these calculations.

The enantiomeric excess can be calculated from the observed specific rotation using the following formula:[7]

ee% = ([α]observed / [α]max) * 100

Where [α]max is the specific rotation of the pure enantiomer.

Experimental Protocol for Accurate Specific Rotation Measurement

To ensure reliable and reproducible results, a standardized protocol for measuring specific rotation is essential. The following detailed methodology should be followed.

Instrumentation and Materials:

  • High-precision polarimeter (e.g., capable of ±0.001° accuracy)

  • Sodium lamp (D-line, 589 nm)

  • Thermostatically controlled sample cell (1 dm path length)

  • Volumetric flasks (Class A)

  • Analytical balance (±0.0001 g)

  • Ethyl (2S)-2-bromo-2-cyclopropylacetate sample

  • Spectroscopic grade chloroform (or other appropriate solvent as specified)

Step-by-Step Procedure:

  • Instrument Calibration and Zeroing:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Fill the clean and dry polarimeter cell with the pure solvent (e.g., chloroform).

    • Place the cell in the sample chamber and allow it to equilibrate to the desired temperature (e.g., 20°C).

    • Perform a zero reading to correct for any background rotation from the solvent or the cell.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the ethyl (2S)-2-bromo-2-cyclopropylacetate sample into a 10 mL Class A volumetric flask.

    • Dissolve the sample in the chosen solvent (e.g., chloroform) and dilute to the mark.

    • Ensure the solution is homogeneous by inverting the flask several times.

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell into the thermostatically controlled chamber of the polarimeter.

    • Allow the solution to reach thermal equilibrium (typically 5-10 minutes).

    • Take at least five consecutive readings of the optical rotation (α).

  • Calculation:

    • Calculate the average of the observed rotations.

    • Calculate the concentration (c) of the solution in g/mL.

    • Use the Biot equation to calculate the specific rotation [α].

dot graph experimental_workflow { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin="0.2,0.1"]; edge [fontname="Helvetica"];

// Define nodes with specific colors and high-contrast text A [label="Instrument Calibration\n(Zero with Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sample Preparation\n(Accurate Weighing & Dilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Fill Polarimeter Cell\n(Avoid Bubbles)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Thermal Equilibration\n(e.g., 20°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Measure Observed Rotation (α)\n(Multiple Readings)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate Specific Rotation [α]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Define the workflow edges A -> B [label="1. Prepare"]; B -> C [label="2. Load"]; C -> D [label="3. Equilibrate"]; D -> E [label="4. Measure"]; E -> F [label="5. Calculate"]; }

Caption: Workflow for accurate specific rotation measurement.

Interpreting Batch-to-Batch Variations

Variations in specific rotation between different batches can arise from several factors:

  • Enantiomeric Purity: The most significant factor is a difference in the enantiomeric excess. Incomplete resolution during synthesis or racemization can lead to lower specific rotation values.

  • Chemical Impurities: The presence of optically active or inactive impurities can affect the observed rotation.[4] Highly rotating impurities, even in small amounts, can disproportionately alter the reading.

  • Experimental Conditions: Deviations in temperature, solvent, concentration, or wavelength will lead to inconsistent results.[5] It is crucial to maintain strict control over these parameters.

  • Compound Stability: Ethyl (2S)-2-bromo-2-cyclopropylacetate may be susceptible to degradation or epimerization under certain storage conditions, leading to a change in specific rotation over time.

A statistically significant deviation in the specific rotation of a new batch from the established standard warrants further investigation. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) should be employed to independently determine the enantiomeric excess and confirm the stereochemical purity.

Causality Behind Experimental Choices

The choice of solvent is critical as specific rotation can be highly solvent-dependent due to differing interactions between the solute and solvent molecules. Chloroform is a common choice for its ability to dissolve a wide range of organic compounds and its relatively low optical activity. The concentration is standardized to 1 g/100 mL (or c=1 when expressed in g/mL for a 10 mL flask) to allow for direct comparison between different measurements and literature values. The sodium D-line is the historical and most widely used wavelength for polarimetry, ensuring consistency across different laboratories and instruments.

Conclusion

The specific rotation is a powerful and sensitive tool for assessing the stereochemical quality of ethyl (2S)-2-bromo-2-cyclopropylacetate. By implementing a rigorous and standardized analytical protocol, researchers and drug development professionals can confidently compare different batches and ensure the consistency and purity of this vital chiral building block. Any observed deviations should trigger a thorough investigation to identify the root cause and maintain the integrity of the synthetic process. This diligent approach to quality control is fundamental to the successful development of safe and effective pharmaceuticals.

References

  • Specific Rotation - Chemistry Steps. (2021, November 12). Chemistry Steps. [Link]

  • Specific rotation. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • 5.4: Optical Activity. (2021, December 15). Chemistry LibreTexts. [Link]

  • Optical Activity - ChemTalk. (2023, October 1). ChemTalk. [Link]

  • Ethyl 2-bromo-2-cyclopropylacetate. (2024, April 9). ChemBK. [Link]

  • SC7. The Polarimetry Experiment. (n.d.). College of Saint Benedict & Saint John's University. Retrieved April 7, 2026, from [Link]

  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022, September 3). Chemistry Steps. [Link]

  • Enantiomeric excess. (n.d.). Wikipedia. Retrieved April 7, 2026, from [Link]

  • Enantiomeric Excess | Formula, Calculation & Example - Lesson. (n.d.). Study.com. Retrieved April 7, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Ethyl (2S)-2-bromo-2-cyclopropylacetate

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ethyl (2S)-2-bromo-2-cyclopropylacetate. As a crucial intermediate in organic synthesis, particularly in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of ethyl (2S)-2-bromo-2-cyclopropylacetate. As a crucial intermediate in organic synthesis, particularly in pharmaceutical development, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety protocols.

Hazard Identification and Essential Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. Ethyl (2S)-2-bromo-2-cyclopropylacetate is a halogenated organic compound with a distinct hazard profile that necessitates careful handling.[2][3] The primary risks include harm if swallowed, inhaled, or in contact with skin, along with the potential for serious skin and eye irritation.[2] In the event of a fire, it can decompose to emit highly toxic and corrosive fumes, including hydrogen bromide (HBr).[2]

All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Table 1: Hazard and Safety Summary for Ethyl (2S)-2-bromo-2-cyclopropylacetate

Hazard CategoryDescriptionRecommended PPEKey Precautionary Statements (P-phrases)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Nitrile gloves, lab coat, chemical fume hoodP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Skin Corrosion/Irritation Causes skin irritation.[2]Impervious gloves, lab coatP302+P352: IF ON SKIN: Wash with plenty of water.[4]
Eye Damage/Irritation Causes serious eye irritation.[2]Tightly fitting safety goggles/face shieldP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritation.[2]Chemical fume hood, respiratory protection if neededP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
Combustion Hazards In combustion, emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide (HBr).[2]Self-contained breathing apparatus for firefightingP370+P378: In case of fire: Use dry powder or dry sand to extinguish.[4]

The Regulatory Imperative: Cradle-to-Grave Responsibility

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous materials under the Resource Conservation and Recovery Act (RCRA).[5] A core principle of RCRA is "cradle-to-grave" responsibility, which holds the waste generator legally and financially responsible for the waste from its point of generation through its final disposal.[6][7] Mismanaging chemical waste can lead to significant penalties, environmental damage, and a compromise of institutional reputation.[5] Therefore, a robust and compliant disposal plan is not merely a best practice but a legal necessity.

The Cornerstone of Disposal: Waste Segregation

Proper segregation is the most critical step in managing chemical waste. The presence of a bromine atom classifies ethyl (2S)-2-bromo-2-cyclopropylacetate as a halogenated organic compound .[3][8] This classification dictates its disposal pathway and underscores the importance of keeping it separate from other waste streams.

The Causality Behind Segregation:

  • Cost and Compliance: Mixing halogenated and non-halogenated solvents forces the entire mixture to be managed and disposed of as halogenated waste, which is typically more expensive due to the need for high-temperature incineration to prevent the formation of toxic byproducts.[8][9]

  • Safety: Incompatible chemicals can react violently if mixed, creating a significant safety hazard.[6] Ethyl (2S)-2-bromo-2-cyclopropylacetate should be kept separate from acids, bases, reducing agents, and oxidizers.[10][11]

  • Treatment Efficacy: Segregation ensures that each waste stream can be sent to a facility equipped with the appropriate technology for its safe and effective treatment.[12]

The following workflow diagram illustrates the decision-making process for proper waste segregation.

G cluster_0 Waste Generation & Segregation Workflow Start Waste Containing Ethyl (2S)-2-bromo-2-cyclopropylacetate Decision Identify Waste Form Start->Decision Liquid Liquid Waste (Neat compound, solutions, contaminated solvents) Decision->Liquid Liquid Solid Solid Waste (Contaminated gloves, paper, silica gel, etc.) Decision->Solid Solid Aqueous Aqueous Waste (Contaminated washes, extractions) Decision->Aqueous Aqueous Container_Liquid Collect in clearly labeled 'HALOGENATED ORGANIC LIQUID WASTE' container. Liquid->Container_Liquid Container_Solid Collect in clearly labeled 'HALOGENATED CONTAMINATED SOLID WASTE' container. No free liquids. Solid->Container_Solid Container_Aqueous Collect in clearly labeled 'HALOGENATED AQUEOUS WASTE' container. Aqueous->Container_Aqueous Storage Store in designated Satellite Accumulation Area (SAA). Ensure segregation from incompatibles. Container_Liquid->Storage Container_Solid->Storage Container_Aqueous->Storage Disposal Arrange for pickup by a certified hazardous waste disposal service. Storage->Disposal

Caption: Waste Segregation Decision Workflow.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for safety and compliance. The following steps detail the procedures for each type of waste stream containing ethyl (2S)-2-bromo-2-cyclopropylacetate.

Protocol 4.1: Liquid Halogenated Waste

This stream includes pure (neat) ethyl (2S)-2-bromo-2-cyclopropylacetate, leftover reaction mixtures, and organic solvents used for rinsing glassware contaminated with the compound (e.g., dichloromethane, chloroform).

  • Container Selection:

    • Obtain a designated waste container compatible with halogenated organic solvents.[13] Glass or high-density polyethylene (HDPE) containers are often suitable.[5]

    • Ensure the container has a secure, vapor-tight lid to prevent the release of fumes.[10]

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE " and "HALOGENATED ORGANIC LIQUIDS ".[10]

    • Maintain a log on the container, listing all constituents and their approximate percentages or volumes as they are added. Accurate characterization is a legal requirement.

  • Accumulation:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14] This area must be at or near the point of generation and under the control of the operator.

    • The SAA should be a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[10]

    • Ensure secondary containment (e.g., a larger, chemically resistant tray) is used to capture any potential leaks.

  • Final Disposal:

    • Once the container is full or waste is no longer being generated, arrange for pickup through your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12] Do not pour this waste down the drain.[8]

Protocol 4.2: Contaminated Solid Waste

This stream includes non-sharp items contaminated with ethyl (2S)-2-bromo-2-cyclopropylacetate, such as gloves, bench paper, pipette tips, and contaminated silica gel.[10]

  • Container Selection:

    • Use a designated container for solid hazardous waste, such as a sturdy plastic bucket with a lid or a double-lined, robust plastic bag within a rigid box.[15][16]

  • Labeling:

    • Affix a label that clearly reads "HAZARDOUS WASTE " and "HALOGENATED CONTAMINATED SOLIDS ".

    • List the chemical contaminants.

  • Accumulation:

    • Collect contaminated solid waste as it is generated.

    • Ensure no free liquids are placed in the solid waste container. If a solid is heavily saturated, allow excess liquid to drain into the appropriate liquid waste container before disposing of the solid.

    • Keep the container sealed when not in use.

  • Final Disposal:

    • Arrange for disposal through your institution's certified waste management program.

Protocol 4.3: Contaminated Aqueous Waste

This stream includes any water-based solutions from extractions or washes that have come into contact with ethyl (2S)-2-bromo-2-cyclopropylacetate.

  • Container Selection & Labeling:

    • Use a dedicated, sealed, and properly labeled container for "HALOGENATED AQUEOUS WASTE ".

    • List all chemical components, including water.

  • Accumulation and Disposal:

    • Collect all contaminated aqueous waste in this container. Do not discharge to the sanitary sewer system.[8]

    • Store and dispose of this waste following the same institutional procedures as for liquid halogenated organic waste.

Emergency Procedures: Spills and Exposure

Accidents can happen, and preparedness is key to mitigating their impact.

  • Minor Spills:

    • Alert personnel in the immediate area. Ensure proper PPE is worn (double-gloving, safety goggles, lab coat).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[17] Do not use combustible materials like paper towels to absorb the bulk of the liquid.

    • Carefully collect the absorbed material using spark-proof tools and place it in a sealed container for disposal as halogenated solid waste.[10][17]

    • Clean the spill area with soap and water.

  • Major Spills or Personnel Exposure:

    • In case of a large spill or if the chemical comes into contact with skin or eyes, immediately use the safety shower or eyewash station for at least 15 minutes.[2][18]

    • Remove all contaminated clothing while under the shower.

    • Seek immediate medical attention.[2]

    • Evacuate the area and contact your institution's emergency response team.

By implementing these scientifically grounded and regulation-aligned procedures, you can ensure the safe and responsible disposal of ethyl (2S)-2-bromo-2-cyclopropylacetate, upholding your commitment to a safe laboratory environment and the preservation of our ecosystem.

References

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  • What is bromine and what are the safe disposal and recycling methods? Ideal Response. Available at: [Link]

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